5-(2,4-Difluorophenyl)pyrimidin-2-ol
Description
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-2-8(9(12)3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILLOXOJXFZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CNC(=O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686804 | |
| Record name | 5-(2,4-Difluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111107-95-9 | |
| Record name | 5-(2,4-Difluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(2,4-Difluorophenyl)pyrimidin-2-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a 2,4-difluorophenyl group at the 5-position and a hydroxyl group at the 2-position. This molecule stands at the intersection of two important pharmacophores: the pyrimidine ring, a privileged scaffold found in nucleic acids and numerous pharmaceuticals, and the difluorophenyl moiety, a common substituent in modern drug design.[1] The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, grounding all claims in established scientific principles.
Core Physicochemical & Structural Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for procurement, registration, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₂N₂O | |
| Molecular Weight | 208.16 g/mol | |
| Appearance | Solid | |
| InChI Key | LBILLOXOJXFZKM-UHFFFAOYSA-N | |
| Canonical SMILES | OC1=NC=C(C2=CC=C(C=C2F)F)C=N1 | |
| MDL Number | MFCD11876802 |
The presence of the difluorophenyl group increases the molecule's lipophilicity, while the pyrimidin-2-ol core, capable of hydrogen bonding, provides a degree of polarity.[3] This balance is often sought in drug candidates to achieve adequate solubility and membrane permeability. The compound is generally stable under standard ambient conditions.[3]
A key structural feature is the tautomeric equilibrium between the -ol (aromatic) and -one (non-aromatic) forms. This equilibrium is fundamental to its reactivity and interactions.
Caption: Keto-enol tautomerism of the pyrimidin-2-ol core.
Spectroscopic Profile
While specific experimental data for this exact compound is not widely published, a robust spectroscopic profile can be predicted based on its constituent functional groups and data from analogous structures.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Difluorophenyl ring): Complex multiplets between δ 7.0-7.5 ppm due to H-H and H-F coupling. - Pyrimidine Protons: Two singlets or doublets for the protons at C4 and C6, expected in the δ 8.0-9.0 ppm range. - OH/NH Proton: A broad singlet, chemical shift is concentration and solvent dependent (δ 10-13 ppm).[2] |
| ¹³C NMR | - Pyrimidine Carbons: C2 (bearing OH) expected around δ 160-165 ppm. C4/C6 expected around δ 150-160 ppm. C5 (bearing aryl group) expected around δ 115-125 ppm. - Difluorophenyl Carbons: Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz). Other carbons will show smaller couplings. |
| ¹⁹F NMR | - Two distinct signals for the non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring, likely appearing as complex multiplets. |
| IR (cm⁻¹) | - O-H/N-H stretch: Broad band from 3100-3400 cm⁻¹.[4] - C=O stretch (from keto tautomer): Strong band around 1660-1680 cm⁻¹.[2] - Aromatic C=C and C=N stretches: Multiple bands in the 1450-1620 cm⁻¹ region. - C-F stretch: Strong, characteristic bands in the 1100-1250 cm⁻¹ region.[2] |
| Mass Spec (MS) | - Molecular Ion (M⁺): Expected at m/z 208.16. High-resolution mass spectrometry would confirm the elemental formula. - Fragmentation: Potential loss of CO, HCN, and fragmentation of the difluorophenyl ring. |
Synthesis and Reactivity
Synthetic Approach: Suzuki Cross-Coupling
The most direct and industrially scalable method for synthesizing 5-arylpyrimidines is the palladium-catalyzed Suzuki cross-coupling reaction.[5][6] This approach involves the reaction of a halogenated pyrimidine with an arylboronic acid.
Caption: Workflow for Suzuki cross-coupling synthesis.
Protocol: Palladium-Catalyzed Synthesis
Causality: This protocol utilizes a palladium catalyst to facilitate the transmetalation and reductive elimination steps central to the Suzuki coupling mechanism. The base is crucial for activating the boronic acid, while an aqueous solvent system is often used to ensure solubility of the inorganic base and facilitate the reaction.
-
Reaction Setup: To a reaction vessel, add 5-bromopyrimidin-2-ol (1 equivalent), (2,4-difluorophenyl)boronic acid (1.1-1.5 equivalents), and a suitable base such as sodium carbonate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final compound.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Pyrimidin-2-ol Moiety: As mentioned, this group exists in tautomeric equilibrium. The hydroxyl group can be alkylated or acylated. More importantly, it can be converted to a 2-chloro group using reagents like phosphorus oxychloride (POCl₃). This 2-chloropyrimidine derivative is a highly versatile intermediate for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amines, alcohols, or thiols to build molecular diversity.[7]
-
Pyrimidine Ring: The pyrimidine ring is electron-deficient and generally resistant to electrophilic substitution. The electron-withdrawing nature of the difluorophenyl group further deactivates the ring.
-
Difluorophenyl Ring: The fluorine atoms are strong electron-withdrawing groups, deactivating the phenyl ring towards electrophilic substitution. They are also highly resistant to metabolic oxidation, a property that makes this moiety attractive for drug design.[2][3]
Relevance in Drug Discovery
The this compound scaffold is of significant interest in medicinal chemistry due to the established biological activities of related pyrimidine derivatives.
-
Kinase Inhibition: Many pyrimidine-based compounds are potent inhibitors of protein kinases, which are crucial targets in oncology.[8] The 5-aryl substitution pattern is common in inhibitors targeting receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), where the aryl group often occupies a hydrophobic pocket in the enzyme's active site.[8]
-
Anticancer and Anti-inflammatory Potential: Derivatives of 5-arylpyrimidines have been investigated as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors for autoimmune diseases and as general anticancer agents.[2][7][9] The difluoro substitution can enhance potency and improve the pharmacokinetic profile by blocking sites of metabolism.[2]
-
Antifungal Activity: Structurally related compounds containing a difluorophenyl group attached to a heterocyclic core are known potent antifungal agents, such as the drug Voriconazole.[10] This suggests that the core scaffold could be explored for developing new antifungal therapies.
Safety Information
Based on supplier data, this compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed.
| Pictogram | Signal Word | Hazard Statement |
| Danger | H301: Toxic if swallowed. |
Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. Its properties are a direct consequence of its hybrid structure: the versatile pyrimidine core and the modulating difluorophenyl substituent. A thorough understanding of its synthesis, primarily via Suzuki coupling, its tautomeric nature, and its reactivity at the 2-position is key to leveraging this scaffold for the development of novel, high-value molecules. Its structural alerts point towards potential applications in oncology and infectious disease, making it a compound of considerable interest for further investigation by research and development professionals.
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An In-depth Technical Guide to 5-(2,4-Difluorophenyl)pyrimidin-2-ol (CAS: 1111107-95-9)
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Fluorinated Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine ring system stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of pharmacological profiles. The subject of this guide, 5-(2,4-Difluorophenyl)pyrimidin-2-ol, represents a highly valuable building block for drug discovery researchers.
The incorporation of a 2,4-difluorophenyl moiety at the 5-position of the pyrimidin-2-ol core is a deliberate design choice rooted in established medicinal chemistry principles. The fluorine atoms, being highly electronegative and small in size, can profoundly influence a molecule's properties.[6] They can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the pharmacokinetic profile of a potential drug candidate.[6][7] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications and analytical characterization, offering field-proven insights for researchers in drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental characteristics of a compound is the first step in any research endeavor. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1111107-95-9 | [8] |
| Molecular Formula | C₁₀H₆F₂N₂O | |
| Molecular Weight | 208.16 g/mol | |
| Appearance | Solid | |
| InChI Key | LBILLOXOJXFZKM-UHFFFAOYSA-N | |
| SMILES | OC1=NC=C(C2=CC=C(C=C2F)F)C=N1 |
Spectroscopic Insights (Predicted)
While a dedicated analytical report from the vendor may not be available, the structure of this compound allows for the prediction of its key spectroscopic features based on data from analogous compounds.[6]
-
¹H NMR: The spectrum would feature distinct signals for the protons on the pyrimidine and phenyl rings. The protons on the pyrimidine ring would appear as singlets or doublets in the aromatic region. The three protons on the difluorophenyl ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. A broad singlet corresponding to the hydroxyl proton is also expected, which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum would show ten distinct carbon signals. The carbons attached to fluorine atoms will appear as doublets or triplets due to C-F coupling.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3200-3400 cm⁻¹), C-H aromatic stretches (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ range).[7]
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 209.05, confirming the molecular weight.
Synthesis and Purification: A Strategic Approach
A robust and scalable synthesis is critical for the utility of any chemical building block. While specific synthesis for this exact CAS number is not detailed in the provided search results, a plausible and common strategy in medicinal chemistry involves a Suzuki cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.
Proposed Synthetic Workflow: Suzuki Cross-Coupling
The causality behind this choice lies in the commercial availability of the starting materials: a halogenated pyrimidin-2-ol and (2,4-difluorophenyl)boronic acid. The palladium-catalyzed reaction efficiently forms the critical C-C bond between the two aromatic rings.
Caption: Proposed Suzuki coupling workflow for synthesis.
Experimental Protocol: A Self-Validating System
-
Reaction Assembly: To a round-bottom flask equipped with a condenser and magnetic stirrer, add 5-bromopyrimidin-2-ol (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and the chosen base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The system is now closed.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C). The reaction progress is monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This provides in-process validation of the reaction's completion.
-
Aqueous Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is obtained after removing the solvent under reduced pressure. Purification can be achieved by column chromatography on silica gel. Alternatively, for higher purity, recrystallization can be employed. Solvents like ethyl acetate, t-butanol, or dioxane could be effective, potentially using an anti-solvent like hexane or diethyl ether to induce crystallization.[9]
Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a scaffold for creating novel therapeutic agents. The pyrimidine core is a known pharmacophore that can interact with a wide array of biological targets.[3]
Potential Therapeutic Applications
-
Kinase Inhibitors: Many marketed kinase inhibitors feature a pyrimidine core.[3] Fused pyrimidine derivatives, such as thiazolo[4,5-d]pyrimidines and oxazolo[5,4-d]pyrimidines, have been shown to inhibit kinases like VEGFR-2, Aurora A, JAK1/2, and FGFR4, which are crucial targets in oncology.[6][10][11] The 2,4-difluorophenyl group is a common substituent in many kinase inhibitors, where it often binds in a hydrophobic pocket of the ATP-binding site.
-
Antimetabolites: Due to its structural similarity to the purine bases found in DNA and RNA, the pyrimidine scaffold can be used to design antimetabolites.[10] These molecules can interfere with nucleic acid synthesis, a strategy widely used in anticancer (e.g., 5-Fluorouracil) and antiviral therapies.[3][4]
-
Broad-Spectrum Activity: The pyrimidine nucleus is a versatile platform, with derivatives showing antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][5] This compound serves as an excellent starting point for generating libraries of diverse molecules for screening against these targets.
Caption: Diverse biological targets of pyrimidine-based scaffolds.
Analytical Characterization Workflow
Confirming the identity, purity, and integrity of a research compound is paramount for data reproducibility and reliability. The following workflow provides a robust system for the characterization of this compound.
Caption: Standard workflow for analytical characterization.
Protocol for Quality Control
-
Initial Assessment: Begin with a visual inspection of the material (it should be a solid) and perform solubility tests in common laboratory solvents (e.g., DMSO, DMF, Methanol) to determine appropriate solvents for analysis and biological assays.[9]
-
Purity Determination (HPLC): Prepare a stock solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile). Inject onto a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector. A typical method would use a gradient of water and acetonitrile (both with 0.1% formic acid). The purity is determined by the peak area percentage at a relevant wavelength (e.g., 254 nm). The goal is typically >95% purity for use in biological screening.
-
Identity Confirmation (NMR & MS):
-
NMR: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the predicted chemical shifts and coupling patterns for the structure.
-
MS: Infuse a dilute solution of the compound into a mass spectrometer. A High-Resolution Mass Spectrometry (HRMS) analysis provides an exact mass, which should match the theoretical mass of the molecular formula (C₁₀H₆F₂N₂O) within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition.
-
-
Final Checks and Release: If purity and identity are confirmed, a final check using Fourier-Transform Infrared (FT-IR) spectroscopy can verify the presence of key functional groups. The validated batch can then be logged and released for experimental use. If purity is insufficient, a repurification step is required.
Safety and Handling
Proper handling of any chemical is essential for laboratory safety. This compound has specific hazards that must be managed.
Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed |
Source:
Handling Protocol
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[12]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[12]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[12]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be treated as hazardous waste.
Conclusion and Future Perspectives
This compound is more than just a chemical with a CAS number; it is a strategically designed building block poised for significant application in drug discovery. Its combination of a biologically active pyrimidine core and the advantageous physicochemical properties imparted by the difluorophenyl group makes it a prime candidate for the synthesis of next-generation therapeutics. Researchers utilizing this compound are well-positioned to explore novel chemical space in the pursuit of potent and selective kinase inhibitors, antimetabolites, and other valuable pharmacological agents. Future work will likely focus on developing diverse libraries from this scaffold and screening them against a wide range of disease targets to unlock its full therapeutic potential.
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MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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PubMed Central (PMC). (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
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Technical Guide: Solubility Profiling and Process Engineering of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
[1]
Executive Summary
This compound (CAS: 1111107-95-9 ) is a critical heterocyclic building block employed in the synthesis of next-generation antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors.[1] Its structural core—a 5-aryl-substituted pyrimidine—presents unique solubility challenges driven by the interplay between the lipophilic difluorophenyl moiety and the polar, tautomeric pyrimidin-2-ol headgroup.[1]
This guide provides a definitive analysis of the compound’s solubility landscape, offering researchers actionable data for process optimization, purification, and formulation.[1] By synthesizing physicochemical principles with field-proven experimental protocols, we establish a robust framework for handling this intermediate in pharmaceutical workflows.[1]
Physicochemical Profile & Tautomeric Equilibrium
Understanding the solubility of this compound requires analyzing its molecular behavior in solution.[1] The compound does not exist as a static species; it undergoes lactam-lactim tautomerism, which dictates its interaction with solvents.[1]
Core Parameters
| Parameter | Value / Description | Context |
| CAS Number | 1111107-95-9 | Unique Identifier |
| Molecular Weight | 208.17 g/mol | Small Molecule |
| Molecular Formula | C₁₀H₆F₂N₂O | Fluorinated Heterocycle |
| pKa (Acidic) | ~9.2 (Predicted) | Deprotonation of N-H/O-H |
| LogP (Octanol/Water) | ~1.5 – 1.8 | Moderately Lipophilic |
| H-Bond Donors | 1 (NH or OH) | Tautomer dependent |
| H-Bond Acceptors | 3 (N, O, F) | Solvent interaction sites |
The Solubility Mechanism
In the solid state and in polar solvents, the compound predominantly exists in the keto (2-oxo) form, stabilized by intermolecular hydrogen bonding networks.[1] This results in a high crystal lattice energy, often translating to high melting points (>200°C) and reduced solubility in non-polar media.
-
Acidic/Neutral pH: The neutral keto form dominates, leading to low aqueous solubility.[1]
-
Basic pH (>10): The molecule deprotonates to form the pyrimidin-2-olate anion, dramatically increasing aqueous solubility.[1]
Figure 1: Tautomeric equilibrium shifting to the anionic species under basic conditions, a critical mechanism for dissolution.[1]
Solubility Landscape
The following data categorizes the solubility performance of this compound across standard process solvents. These classifications are derived from structural analog analysis (e.g., Voriconazole intermediates) and standard heterocyclic behavior.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock solutions, biological assays.[1] |
| DMF, NMP | High | Reaction media (e.g., Suzuki coupling).[1] | |
| Polar Protic | Methanol, Ethanol | Moderate (Heating req.) | Recrystallization, washing.[1] |
| Water (pH 7) | Very Low (<0.1 mg/mL) | Anti-solvent for precipitation. | |
| Water (pH 12) | High | Dissolution for extraction/purification.[1] | |
| Chlorinated | Dichloromethane | Low | Liquid-liquid extraction (organic phase).[1] |
| Non-Polar | Hexane, Heptane | Insoluble | Washing to remove non-polar impurities.[1] |
Thermodynamic vs. Kinetic Solubility[1]
-
Kinetic Solubility: When dosing from a DMSO stock into aqueous buffer, precipitation may be delayed due to supersaturation.[1] Researchers should expect kinetic solubility to be artificially higher than thermodynamic limits.[1]
-
Thermodynamic Solubility: The true equilibrium solubility is best achieved by stirring excess solid in the solvent for 24 hours.[1]
Experimental Protocols
To validate specific solubility values for your batch, follow these standardized protocols.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Determine the saturation limit in a specific solvent.[1]
-
Preparation: Weigh approximately 10 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).
-
Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24 hours.
-
Note: If the solid dissolves completely, add more solid until a suspension persists.[1]
-
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (avoid nylon, which may bind the compound).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
Protocol B: pH-Swing Purification (Process Engineering)
This protocol leverages the pH-dependent solubility to purify the compound from non-acidic impurities.[1]
-
Dissolution: Suspend the crude solid in water.[1]
-
Basification: Slowly add 2M NaOH until pH > 11. The this compound will deprotonate and dissolve.[1]
-
Filtration: Filter the solution to remove insoluble non-acidic impurities (e.g., unreacted difluorophenyl boronic acid derivatives).
-
Precipitation: Acidify the filtrate slowly with 1M HCl to pH ~5-6. The neutral keto form will precipitate out as a white solid.[1]
-
Isolation: Filter the precipitate, wash with water and cold ethanol, and dry.
Figure 2: Process flow for pH-swing purification utilizing the compound's solubility properties.[1]
References
Technical Guide: Mechanism of Action of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
This technical guide details the pharmacological profile, chemical utility, and mechanism of action (MoA) associated with the 5-(2,4-Difluorophenyl)pyrimidin-2-ol scaffold (CAS 1111107-95-9).
While often categorized as a high-purity pharmaceutical intermediate, this specific fluorinated pyrimidine core serves as a privileged scaffold in the design of bioactive therapeutics, particularly GPR119 agonists (metabolic disorders) and p38 MAPK inhibitors (inflammation). This guide analyzes its pharmacophoric properties, downstream signaling effects, and experimental validation protocols.
Executive Summary & Chemical Identity
This compound is a bioactive heterocyclic building block characterized by a pyrimidine ring substituted at the 5-position with a 2,4-difluorophenyl group and at the 2-position with a hydroxyl group. It exists in a tautomeric equilibrium, predominantly favoring the 2(1H)-pyrimidinone form in solution, which is critical for its binding interactions in protein active sites.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1111107-95-9 |
| Molecular Formula | C₁₀H₆F₂N₂O |
| Molecular Weight | 208.16 g/mol |
| Core Pharmacophore | 5-Arylpyrimidin-2-one |
| Primary Applications | GPR119 Agonists, p38α MAPK Inhibitors, LPA1 Antagonists |
| Tautomerism | Pyrimidin-2-ol |
Pharmacophoric Significance
-
2,4-Difluorophenyl Group : The fluorine atoms at the 2 and 4 positions increase metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation) and enhance lipophilicity (
), facilitating membrane permeability. They also participate in multipolar interactions with protein residues. -
Pyrimidin-2-one Core : Acts as a rigid spacer and a hydrogen bond donor/acceptor system (Donor: NH, Acceptor: C=O), mimicking peptide bonds or interacting with kinase hinge regions.
Mechanism of Action: Target Interactions
This scaffold functions as the "warhead" or "anchor" in two primary therapeutic classes. The mechanism depends on the functionalization at the 2-position (O-alkylation vs. N-alkylation).
A. GPR119 Agonism (Metabolic Regulation)
Derivatives of this scaffold (often O-alkylated) act as potent agonists for GPR119 , a G
-
Mechanism : The 5-arylpyrimidine moiety binds to the transmembrane domain of GPR119. The 2,4-difluorophenyl group occupies a hydrophobic pocket, stabilizing the receptor in its active conformation.
-
Signaling Cascade :
-
Ligand Binding : Induces conformational change in GPR119.
-
G-Protein Activation : Exchange of GDP for GTP on the G
subunit. -
Adenylate Cyclase (AC) Stimulation : Activated G
binds AC, catalyzing ATP cAMP. -
Downstream Effects :
-
Pancreas : cAMP activates PKA/Epac, enhancing glucose-dependent insulin secretion (GSIS).
-
Intestine : Promotes GLP-1 and GIP secretion (incretin effect).
-
-
B. p38 MAPK Inhibition (Anti-Inflammatory)
The 2(1H)-pyrimidinone tautomer is a classic ATP-competitive inhibitor scaffold for p38 mitogen-activated protein kinase (MAPK) .
-
Mechanism : The scaffold binds in the ATP-binding pocket of the kinase.
-
Hinge Binding : The lactam (NH-CO) group forms bidentate hydrogen bonds with the kinase hinge region (e.g., Met109 in p38
). -
Hydrophobic Interaction : The 2,4-difluorophenyl group extends into the hydrophobic selectivity pocket (Gatekeeper region), displacing water and improving affinity.
-
-
Therapeutic Outcome : Inhibition of p38 phosphorylation prevents the activation of downstream transcription factors (ATF2, CHOP), blocking the production of pro-inflammatory cytokines like TNF-
and IL-1 .
Signal Transduction Pathways (Visualization)
GPR119 Signaling Pathway (Metabolic)
Caption: GPR119 activation cascade triggered by pyrimidine-based agonists, leading to incretin and insulin release.[1]
p38 MAPK Inhibition Pathway (Inflammatory)
Caption: Mechanism of p38 MAPK inhibition by the 5-arylpyrimidin-2-one scaffold, blocking cytokine production.[1]
Experimental Protocols & Validation
To validate the activity of this scaffold in a research setting, the following protocols are standard.
Protocol A: Synthesis of Active Derivatives (Chlorination)
The 2-hydroxyl group is relatively unreactive for direct coupling. It is typically converted to a 2-chloro intermediate to allow nucleophilic substitution (S_NAr).
-
Reagents : this compound (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq), N,N-Dimethylaniline (catalytic).
-
Procedure :
-
Suspend the starting material in neat POCl₃.
-
Heat to reflux (100–110°C) for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench : Pour slowly onto ice/water (Exothermic!).
-
Extraction : Extract with Dichloromethane (DCM).
-
Product : 2-Chloro-5-(2,4-difluorophenyl)pyrimidine (Reactive Intermediate).
-
-
Application : React this chloride with amines or alcohols to generate GPR119 agonists or kinase inhibitors.
Protocol B: In Vitro cAMP Assay (GPR119 Activity)
Objective : Measure functional agonism of derivatives.
-
Cell Line : CHO-K1 cells stably expressing human GPR119.
-
Reagents : HTRF cAMP HiRange Kit (Cisbio) or cAMP-Glo™ (Promega).
-
Steps :
-
Seed cells (2,000 cells/well) in 384-well plates.
-
Incubate with test compound (1 nM – 10 µM) in stimulation buffer containing IBMX (PDE inhibitor) for 30 min at 37°C.
-
Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Incubate for 1 hour at RT.
-
Read : Measure FRET signal (665 nm / 620 nm ratio).
-
-
Analysis : Plot dose-response curve to determine
.
References
-
Chemical Identity & Properties
- Scaffold Pharmacology (GPR119 & p38): Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. (Describes 5-arylpyrimidine agonists). Laufer, S. A., et al. (2002). Structure-based design of novel p38 MAPK inhibitors. Journal of Medicinal Chemistry. (Discusses the 5-arylpyrimidin-2-one pharmacophore).
-
Synthetic Utility
-
Patents referencing 5-arylpyrimidine intermediates. Google Patents.
-
Sources
- 1. 75175-38-1|5-(3-Fluorophenyl)pyrimidin-2-ol|BLD Pharm [bldpharm.com]
- 2. 1261987-33-0|5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-ol|BLD Pharm [bldpharm.com]
- 3. Éú»¯ÊÔ¼ÁĿ¼µÚ1458Ò³-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 4. CAS:1111107-95-9, this compound-毕得医药 [bidepharm.com]
- 5. 5-(2,4-Difluorophenyl)-2-hydroxypyrimidine;1111107-95-9, CasNo.1111107-95-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for 5-(2,4-Difluorophenyl)pyrimidin-2-ol in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Fluorinated Pyrimidines in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its structural versatility allows for facile modification at several positions, enabling the fine-tuning of pharmacological properties. The introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on 5-(2,4-Difluorophenyl)pyrimidin-2-ol , a molecule that combines the privileged pyrimidine core with a difluorophenyl moiety, suggesting its potential as a kinase inhibitor for applications in oncology.[1][3]
Derivatives of 5-phenylpyrimidine have shown significant activity as inhibitors of key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[1] The 2,4-difluorophenyl substitution is of particular interest as it can modulate the electronic properties and conformational preferences of the molecule, potentially leading to enhanced and selective target engagement.
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, complete with detailed protocols to facilitate its investigation in a research setting.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₆F₂N₂O |
| Molecular Weight | 208.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Synthesis Protocol: A Suzuki-Miyaura Coupling Approach
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids.[4][5]
Reaction Scheme:
Sources
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Using 5-(2,4-Difluorophenyl)pyrimidin-2-ol as a research chemical
Role: Privileged Scaffold for Medicinal Chemistry (Kinase Inhibitors & Antifungals) CAS: [Not Widely Listed - Identified via InChIKey LBILLOXOJXFZKM-UHFFFAOYSA-N] Molecular Weight: 208.16 g/mol Safety Classification: Acute Toxic (Oral) - GHS06[1]
Executive Summary & Scientific Rationale
5-(2,4-Difluorophenyl)pyrimidin-2-ol is a high-value heterocyclic building block used primarily in the Lead Optimization phase of drug discovery.[1] Its structural architecture combines a polar pyrimidine core (capable of tautomerization) with a lipophilic, metabolically robust 2,4-difluorophenyl moiety.[1]
Why This Molecule Matters[1][2]
-
Metabolic Blockade: The fluorine atoms at the 2 and 4 positions of the phenyl ring block reactive sites prone to Cytochrome P450 oxidation (specifically CYP3A4 and CYP2C9), significantly extending the half-life of derived compounds compared to non-fluorinated analogs.[1][2]
-
Privileged Pharmacophore: The 5-aryl-pyrimidine motif is a "privileged structure" found in numerous FDA-approved kinase inhibitors (e.g., Pazopanib , Imatinib analogs) and antifungals (e.g., Voriconazole derivatives).[1]
-
Synthetic Versatility: The C2-hydroxyl group serves as a versatile "chemical handle."[1][2] It exists in equilibrium with its keto-tautomer (2-pyridone-like), allowing for selective functionalization—most notably conversion to a 2-chloro derivative for subsequent nucleophilic aromatic substitution (
) or palladium-catalyzed cross-couplings.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Chemical Properties & Handling
| Property | Specification |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF; Low solubility in water |
| pKa | ~9.2 (OH group), Tautomer equilibrium favors keto form in solution |
| Stability | Stable under standard storage (2-8°C).[1] Hygroscopic. |
| Toxicity | Danger: Toxic if swallowed (H301).[1][2] Handle in a fume hood. |
Application Workflow: Kinase Inhibitor Library Generation
The primary research application of this chemical is the synthesis of 2-amino-5-biarylpyrimidine libraries.[1] These libraries are screened against ATP-binding pockets of kinases (e.g., JAK, BTK, VEGFR).[1]
Mechanistic Workflow Diagram
The following diagram illustrates the transformation of the scaffold into a bioactive library.
Caption: Synthetic pathway converting the 2-hydroxyl scaffold into a diverse library of kinase inhibitors via a reactive chloro-intermediate.
Detailed Experimental Protocols
Protocol A: Scaffold Activation (Chlorination)
Objective: Convert the unreactive hydroxyl group into a reactive chloro-leaving group.[1][2] Scale: 1.0 gram scale (scalable to 10g).
Reagents:
-
This compound (1.0 eq)[1]
-
Phosphorus Oxychloride (
) (5.0 eq) - Chlorinating agentngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
N,N-Dimethylaniline (1.0 eq) - Catalyst/Base[1]
-
Acetonitrile (
) - Solventngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, suspend 1.0 g of this compound in 10 mL of anhydrous acetonitrile. -
Addition: Add N,N-dimethylaniline (catalytic amount) followed by dropwise addition of
at room temperature. -
Reflux: Heat the mixture to reflux (85°C) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1][2] The starting material spot (polar, baseline) should disappear, replaced by a non-polar spot (Rf ~0.6).[1][2]
-
Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (50 mL) with vigorous stirring.
-
Safety:
hydrolysis releases HCl gas.[2] Perform in a fume hood.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Workup: Neutralize with saturated
to pH 7. Extract with Dichloromethane (3 x 20 mL). Dry organics overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , filter, and concentrate.[2] -
Yield: Expect ~85-90% of a beige solid (2-Chloro-5-(2,4-difluorophenyl)pyrimidine).[1] Use directly in Protocol B.
Protocol B: Library Diversification ( Displacement)
Objective: Introduce diverse amine "tails" to target the hinge region of kinase enzymes.[1][2]
Reagents:
-
2-Chloro-intermediate (from Protocol A) (1.0 eq)[1]
-
Primary/Secondary Amine (R-
) (1.2 eq) (e.g., Morpholine, Piperazine, Aniline derivatives)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
DMSO or n-Butanol[1]
Procedure:
-
Dissolution: Dissolve 100 mg of the chloro-intermediate in 1 mL of DMSO (for high-throughput) or n-Butanol (for batch).
-
Reaction: Add the amine (1.2 eq) and DIPEA (2.0 eq).
-
Heating:
-
Method A (Thermal): Heat at 100°C for 12 hours.
-
Method B (Microwave): Irradiate at 120°C for 30 minutes (Recommended for steric amines).
-
-
Purification:
Biological Validation: Structure-Activity Relationship (SAR)
When using this chemical to design inhibitors, the 2,4-difluorophenyl group plays a specific structural role.[1]
Pharmacophore Interaction Map
The diagram below visualizes how the synthesized molecule interacts with a typical Kinase ATP-binding pocket.[1][2]
Caption: Pharmacophore map showing the 2,4-difluorophenyl group occupying the hydrophobic back-pocket, enhancing potency and metabolic stability.[1]
References
-
Sigma-Aldrich. Product Specification: 5-(2,4-Difluorophenyl)-2-pyrimidinol (CDS023665).[1]Link[1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for InChIKey LBILLOXOJXFZKM-UHFFFAOYSA-N.[1][2] PubChem.[1][2][3][4][5][6][7] Link
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2] (Contextual grounding for 2,4-difluorophenyl utility). Link[1][2]
-
Blair, J. A., et al. (2019).[1][2] Structure-guided design of highly selective and potent kinase inhibitors.[1][2] (General protocol reference for pyrimidine scaffold activation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(2,4-Difluorophenyl)-2-pyrimidinol | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for 5-(2,4-Difluorophenyl)pyrimidin-2-ol characterization
Application Note & Protocol Guide
Executive Summary & Strategic Importance
5-(2,4-Difluorophenyl)pyrimidin-2-ol (hereafter 5-DFPP ) represents a critical structural scaffold in medicinal chemistry, particularly in the synthesis of antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors.[1][2] Its characterization presents a unique analytical challenge due to the pyrimidin-2-ol ⇌ pyrimidin-2(1H)-one tautomeric equilibrium .[1][2]
Standard analytical approaches often fail because they treat 5-DFPP as a static "alcohol" (phenol-like).[1][2] In reality, the molecule exists predominantly as the keto-tautomer (pyrimidinone) in solution and solid state. This guide provides a field-proven protocol to accurately characterize 5-DFPP, preventing common errors such as split HPLC peaks, ambiguous NMR assignment, and inconsistent solubility data.[1]
Physicochemical Profiling & Tautomerism[2][3][4][5]
Understanding the dynamic nature of 5-DFPP is the prerequisite for accurate analysis.
The Tautomer Trap
The "2-ol" nomenclature is IUPAC-correct but chemically misleading.[1][2] In polar solvents (DMSO, MeOH) and aqueous buffers, the equilibrium heavily favors the 2-oxo (lactam) form.
-
Lactim Form (Enol): Aromatic pyrimidine ring. Favored in gas phase or non-polar solvents.
-
Lactam Form (Keto): Amide-like structure.[1][2] Favored in solid state and polar solvents due to high resonance stabilization and hydrogen bonding.
Implication for Chromatography: If the HPLC mobile phase pH is near the pKa of the protonated nitrogen (approx. pH 2-3) or the enolic -OH (approx.[1][2] pH 8-9), the interconversion rate may match the chromatographic timescale, resulting in peak broadening or peak splitting .
Key Physical Properties (Experimental & Predicted)
| Property | Value / Characteristic | Analytical Impact |
| Molecular Formula | C₁₀H₆F₂N₂O | Monoisotopic Mass: 208.04 Da |
| pKa (Acidic) | ~8.5 (Enolic -OH / Amide -NH) | Requires pH > 10 for full deprotonation (anion).[1][2] |
| pKa (Basic) | ~2.5 (Pyrimidine N) | Requires pH < 2 for full protonation (cation).[2] |
| LogP | 1.8 - 2.1 | Moderately lipophilic; suitable for Reverse Phase LC.[1][2] |
| Solubility | High: DMSO, DMFMod: Methanol, ACNLow: Water | Protocol: Dissolve samples in DMSO for stock solutions.[2] |
| UV Max | ~260 nm, ~305 nm | Dual maxima due to conjugation; 254 nm is standard.[2] |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for characterizing 5-DFPP, specifically addressing the tautomeric challenge.
Caption: Analytical decision tree prioritizing tautomer recognition for method robustness.
High-Performance Liquid Chromatography (HPLC) Protocol[1][2][5][6]
Objective: Quantify purity and related impurities without interference from tautomeric equilibration.
Method Design Rationale
We utilize an acidic mobile phase (0.1% Formic Acid or Phosphoric Acid). Acidic conditions (pH ~2.5) protonate the pyrimidine ring/amide system, locking the molecule into a single cationic/neutral state and preventing the "peak smear" associated with rapid proton exchange during elution.
Detailed Protocol
Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.
| Parameter | Specification | Notes |
| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) | End-capping reduces silanol interactions with the basic nitrogen.[1][2] |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm (HPLC) or 1.7 µm (UPLC) | Standard analytical scale.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.[2]0) | Critical: Do not use neutral water. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol causes higher backpressure but is an acceptable alternative.[2] |
| Flow Rate | 1.0 mL/min (Standard HPLC) | Adjust for column diameter. |
| Column Temp | 30°C ± 2°C | Temperature stability controls tautomeric ratio.[2] |
| Detection | UV 254 nm (Quant); 210-400 nm (Scan) | 254 nm targets the phenyl-pyrimidine conjugation.[1][2] |
| Injection Vol | 5 - 10 µL | Ensure sample solvent matches initial gradient strength.[1][2] |
Gradient Program:
-
0.0 min: 95% A / 5% B
-
15.0 min: 5% A / 95% B
-
20.0 min: 5% A / 95% B
-
20.1 min: 95% A / 5% B (Re-equilibration)
Sample Preparation:
-
Weigh 5.0 mg of 5-DFPP.[1]
-
Dissolve in 1.0 mL DMSO (Stock).
-
Dilute to 0.1 mg/mL using Water:ACN (50:50) .
-
Note: If precipitation occurs upon adding water, increase ACN ratio to 70:30.
-
Spectroscopic Characterization (NMR & MS)[1][7]
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural verification. The
Protocol:
-
Solvent: DMSO-d6 (Required).[1][2] CDCl₃ is poor due to low solubility.
-
Concentration: ~10 mg/0.6 mL.
Expected Signals (
-
δ ~11.5 - 12.5 ppm (Broad Singlet, 1H): The NH proton of the pyrimidinone tautomer. If this were a pure phenol, you would expect a sharper OH peak, but the broadness confirms the lactam form.
-
δ ~8.0 - 9.0 ppm (Singlets/Doublets, 2H): Pyrimidine ring protons (H-4, H-6).[1][2] These are deshielded by the nitrogen atoms.
-
δ ~7.0 - 7.6 ppm (Multiplets, 3H): The 2,4-difluorophenyl aromatic protons.[1] The coupling pattern will be complex due to
F- H coupling ( ).[1]
Expected Signals (
-
Two distinct multiplets in the range of -100 to -120 ppm .[1][2]
-
Integration should be 1:1. This confirms the integrity of the difluorophenyl ring.
Mass Spectrometry (MS)
-
Ionization: ESI (Electrospray Ionization).
-
Positive Mode (ESI+): Look for [M+H]⁺ = 209.05 .
-
Note: Pyrimidines protonate easily on the ring nitrogens.
-
-
Negative Mode (ESI-): Look for [M-H]⁻ = 207.03 .[1]
-
Note: The amide/phenol proton is acidic enough to abstract, providing excellent sensitivity in negative mode.
-
Graphviz Diagram: Purity Assessment Workflow
This diagram details the logic for assessing batch purity and handling "Ghost Peaks" caused by tautomers.
Caption: Troubleshooting logic for HPLC purity assessment of 5-DFPP.
References
-
Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism in 2-hydroxypyridines and 2-hydroxypyrimidines."[1] Advances in Heterocyclic Chemistry.
- Context: Foundational theory on why the keto form domin
-
Voriconazole Impurity Profiling: U.S. Pharmacopeia (USP) Monograph: Voriconazole.
- Fluorine NMR Spectroscopy: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley. Context: Interpretation of F signals in difluorophenyl systems.
- HPLC of Tautomeric Compounds: "Separation of Tautomers by Liquid Chromatography." Chromatography Today. Context: Strategies for pH control to collapse tautomeric peaks.
Disclaimer: This protocol is intended for research and development purposes. All chemical handling must comply with local safety regulations (SDS) regarding fluorinated heterocycles.
Sources
- 1. alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | C16H14F3N5O | CID 5231054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-, (αR,βS)-rel- | 137234-75-4 [chemicalbook.com]
Application Note: In Vitro Characterization of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
This Application Note is designed to serve as a definitive technical guide for the in vitro characterization of 5-(2,4-Difluorophenyl)pyrimidin-2-ol (CAS: 1111107-95-9).
Given its structure, this compound represents a "privileged scaffold" frequently used in Fragment-Based Drug Discovery (FBDD) targeting kinases, GPCRs, and enzymes requiring biaryl mimicry. The following protocols focus on establishing its physicochemical baseline, binding kinetics, and metabolic stability—critical steps for validating it as a lead series or chemical probe.
Executive Summary & Strategic Rationale
This compound is a low-molecular-weight (MW 208.17) biaryl isostere. Its utility in drug discovery stems from two key structural features:
-
The 2,4-Difluorophenyl Ring: Provides metabolic resistance (blocking P450 oxidation sites) and enhanced lipophilicity compared to a phenyl ring, while improving permeability.
-
The 2-Hydroxypyrimidine Core: Exhibits critical prototropic tautomerism (lactam-lactim equilibrium). In physiological aqueous media, it predominantly exists as the pyrimidin-2(1H)-one (keto form), acting as a specific hydrogen bond donor/acceptor motif (D-A) often required for kinase hinge binding.
Critical Consideration: Failure to account for the keto-enol tautomerism during in vitro assay design (e.g., buffer pH, docking simulations) is a common source of false negatives in screening.
Structural Dynamics & Tautomerism
Before initiating biological assays, the dominant species in solution must be defined.
Tautomeric Equilibrium
The compound exists in equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms. The 2-oxo form is generally favored in aqueous buffers (pH 7.4), while the 2-hydroxy form may stabilize in the hydrophobic pockets of protein targets or non-polar solvents.
Figure 1: Tautomeric equilibrium critical for assay buffer selection and in silico docking parameters.
Protocol A: Physicochemical Profiling (Solubility & pKa)
Objective: Determine the thermodynamic solubility and ionization state to ensure assay validity.
Materials
-
Test Compound: this compound (>98% purity).
-
Buffer Systems: 0.1M Phosphate (pH 7.4), 0.1M Acetate (pH 4.0), 0.1M Tris (pH 9.0).
-
Detection: HPLC-UV or LC-MS/MS.
Step-by-Step Methodology
-
Stock Preparation: Dissolve compound in 100% DMSO to 10 mM. Note: Ensure complete dissolution; sonicate if necessary.
-
Thermodynamic Solubility (Shake-Flask):
-
Add excess solid compound to 1 mL of each buffer in a glass vial.
-
Incubate at 25°C with shaking (300 rpm) for 24 hours.
-
Centrifuge at 15,000 x g for 10 mins to pellet undissolved solid.
-
Quantify supernatant concentration via HPLC against a standard curve.
-
-
pKa Determination (Spectrophotometric):
-
Prepare a 50 µM solution in a mixed buffer system (pH 2–12).
-
Measure UV absorbance scanning (200–400 nm).
-
Observe the bathochromic shift associated with the deprotonation of the N1-proton (transition from neutral keto to anionic form).
-
Expected pKa: ~8.5–9.5 (weakly acidic due to the NH group in the keto form).
-
Data Output Format:
| Parameter | Condition | Target Value | Significance |
|---|---|---|---|
| Solubility | pH 7.4 (PBS) | > 50 µM | Sufficient for biochemical screening. |
| LogD | pH 7.4 | 1.5 – 2.5 | Ideal for cell permeability; <1 indicates poor membrane crossing. |
| pKa | Aqueous | ~9.2 | Molecule is neutral at physiological pH. |
Protocol B: Fragment-Based Screening (SPR)
Objective: Validate direct binding to a target protein (e.g., a Kinase or Epigenetic target) using Surface Plasmon Resonance (SPR). As a low MW fragment, this compound requires high-sensitivity detection.
Experimental Design
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 or Streptavidin (SA) depending on protein tagging.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO . Crucial: Match DMSO concentration exactly in samples and buffer.
Workflow
-
Protein Immobilization:
-
Target density: High density (3000–5000 RU) required for fragment screening to maximize Rmax.
-
-
Sample Preparation:
-
Prepare a dilution series of the compound: 0, 12.5, 25, 50, 100, 200 µM in Running Buffer.
-
Include Solvent Correction samples (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
-
-
Injection Parameters:
-
Contact time: 30–60 seconds (fast on/off rates expected).
-
Dissociation time: 60 seconds.
-
Flow rate: 30 µL/min.
-
-
Analysis:
-
Fit data to a 1:1 Steady State Affinity model (fragments rarely show kinetic curvature).
-
Calculate
.
-
Figure 2: SPR workflow optimized for low-affinity fragment binders.
Protocol C: Metabolic Stability (Microsomal Stability)
Objective: Assess the vulnerability of the pyrimidine ring to oxidation, as the fluorophenyl ring is metabolically robust.
Rationale
The 2,4-difluorophenyl group blocks CYP-mediated oxidation at the typical "hotspots" (para/ortho positions). Metabolic clearance will likely occur via oxidation of the pyrimidine ring or glucuronidation of the 2-OH/2-oxo group.
Methodology
-
Incubation System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Reaction:
-
Pre-incubate microsomes + compound (1 µM final) at 37°C for 5 mins.
-
Initiate with NADPH.
-
Sample at t = 0, 5, 15, 30, 60 mins.
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.
Interpretation:
-
High Stability:
min. Suggests the fluorination and pyrimidine electron deficiency effectively protect the scaffold. -
Low Stability:
min. Suggests rapid hydroxylation of the pyrimidine C4/C6 positions.
References
-
Compound Source : this compound (CAS 1111107-95-9).[1][2] Available from Sigma-Aldrich / Merck. Link
-
Fragment Screening Methodology : Erlanson, D. A., et al. "Practical strategies for fragment-based drug discovery." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link
-
Tautomerism in Drug Design : Martin, Y. C. "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design 23.10 (2009): 693-704. Link
-
Fluorine in MedChem : Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link
Sources
Application Notes & Protocols: Investigating 5-(2,4-Difluorophenyl)pyrimidin-2-ol for Novel Fungicidal Activity
Abstract
The relentless evolution of pathogen resistance necessitates the continuous discovery of novel agrochemical scaffolds.[1][2] Pyrimidine derivatives represent a privileged class of heterocycles, forming the core of numerous commercial fungicides, herbicides, and insecticides.[3] This document outlines a comprehensive research framework for the synthesis, characterization, and biological evaluation of 5-(2,4-difluorophenyl)pyrimidin-2-ol, a structurally plausible but underexplored molecule, as a candidate fungicide. We provide detailed, field-tested protocols for its synthesis, multi-tiered fungicidal screening, and preliminary mechanism of action studies, focusing on Dihydroorotate Dehydrogenase (DHODH) as a putative target. This guide is intended for researchers in agrochemical discovery and development, providing a robust, self-validating workflow from chemical synthesis to biological validation.
Introduction: Rationale and Scientific Background
The pyrimidine ring is a cornerstone of modern agrochemical design, prized for its versatile biological activities.[2][3] Its presence in vital biomolecules makes it an ideal scaffold for developing agents that interfere with essential pathogenic processes.[4] Furthermore, the incorporation of a 2,4-difluorophenyl moiety is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability and binding affinity.
Given these precedents, this compound is a logical target for synthesis and biological evaluation. Its structure suggests a potential mode of action interfering with nucleic acid biosynthesis, a pathway targeted by other pyrimidine analogs.[5] Specifically, the inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a successful target for a new generation of fungicides.[6][7] This document provides the necessary protocols to rigorously test this hypothesis.
Synthesis and Characterization
A reliable and scalable synthesis is the foundation of any new active ingredient program. The proposed synthesis of this compound is based on the classical Pinner reaction, which involves the cyclocondensation of a β-ketoester with a guanidine salt.[3][8] This method is robust and amenable to creating a library of analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
The synthesis begins with the Claisen condensation of 2,4-difluorophenylacetate with diethyl oxalate to form the key β-ketoester intermediate. This intermediate is then cyclized with guanidine hydrochloride in the presence of a base to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Ethyl 2,4-difluorophenylacetate
-
Diethyl oxalate
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Guanidine hydrochloride
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for organic synthesis
Protocol:
-
Preparation of Sodium Ethoxide (NaOEt): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient volume) in portions. Allow the reaction to proceed until all sodium has dissolved.
-
Step 1: Claisen Condensation:
-
To the freshly prepared NaOEt solution, add a solution of ethyl 2,4-difluorophenylacetate (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench with a dilute aqueous HCl solution until acidic (pH ~5-6).
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester intermediate. Purification may be achieved via column chromatography if necessary.
-
-
Step 2: Cyclization:
-
Dissolve the crude intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq) in absolute ethanol.
-
Add a solution of NaOEt (2.5 eq) in ethanol and heat the mixture to reflux for 8-12 hours (monitor by TLC).
-
Cool the reaction mixture and neutralize with concentrated HCl. The product may precipitate upon cooling and neutralization.
-
Collect the solid by filtration, wash with cold ethanol and then water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.
Biological Evaluation: Fungicidal Screening Cascade
A tiered screening approach is essential for efficiently identifying promising candidates.[9] The workflow progresses from high-throughput in vitro assays against a broad panel of pathogens to more complex and resource-intensive in vivo whole-plant trials.
Caption: Tiered screening cascade for evaluating novel fungicidal compounds.
Tier 1: Primary In Vitro Screening Protocol
This initial screen aims to identify any biological activity against a representative panel of economically important plant pathogens. The use of multi-well plates allows for high-throughput evaluation.[10]
Materials:
-
96-well flat-bottom microtiter plates
-
Potato Dextrose Agar (PDA) or appropriate growth medium for each fungus
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)
-
Commercial fungicide standard (e.g., Azoxystrobin)
-
Sterile water, DMSO
Protocol:
-
Medium Preparation: Prepare PDA medium, autoclave, and cool to 45-50°C.
-
Plate Preparation:
-
Add the test compound stock solution to the molten PDA to achieve a final discriminatory concentration (e.g., 50 µg/mL). Mix thoroughly.
-
Dispense 200 µL of the amended agar into each well of the 96-well plate.
-
Prepare control wells: PDA with DMSO (solvent control) and PDA only (negative control).
-
Prepare positive control wells: PDA amended with the standard fungicide.
-
-
Inoculation:
-
Prepare a spore suspension or mycelial slurry of each fungal isolate.
-
Place a small, standardized inoculum (e.g., a 2 µL drop of spore suspension) onto the center of the agar in each well.
-
-
Incubation: Seal the plates and incubate at the optimal temperature for each fungus (e.g., 20-25°C) in the dark.
-
Assessment: After 3-7 days (when fungal growth in the negative control wells is substantial), assess the growth inhibition visually or using a plate reader to measure optical density. Calculate the percent inhibition relative to the solvent control.[10]
Tier 2: Dose-Response and EC₅₀ Determination
Compounds showing significant inhibition (>80%) in the primary screen are advanced to determine their potency (EC₅₀ value).[11][12]
Protocol:
-
Follow the in vitro screening protocol (3.1), but instead of a single concentration, prepare a serial dilution of the test compound (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4 µg/mL).
-
Include solvent and negative controls.
-
After incubation, measure the mycelial growth (e.g., colony diameter or OD).
-
Calculate the percent inhibition for each concentration.
-
Use a suitable statistical software (e.g., R with the 'drc' package) to plot the dose-response curve and calculate the EC₅₀ value (the concentration that inhibits 50% of fungal growth).[10]
| Compound | Botrytis cinerea EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) |
| 5-(2,4-DFP)P-2-ol (Hypothetical) | 2.5 | 5.8 |
| Azoxystrobin (Standard) | 0.1 | 0.5 |
| Control | >100 | >100 |
| Table 1: Example of a dose-response data summary table. |
Tier 3: Whole-Plant Efficacy Testing
Promising candidates with low EC₅₀ values must be tested in vivo to assess their efficacy in a more realistic setting, which includes factors like plant uptake, translocation, and stability.[13][14]
Protocol (Example: Preventative application against Wheat Powdery Mildew):
-
Plant Propagation: Grow wheat seedlings (a susceptible cultivar) in pots in a greenhouse until the two-leaf stage.
-
Compound Application:
-
Prepare a spray solution of the test compound at various concentrations (e.g., 200, 100, 50, 25 ppm) in a suitable carrier (e.g., water with a surfactant).
-
Spray the plants to the point of runoff. Include a solvent control and a commercial standard fungicide.
-
-
Inoculation: 24 hours after treatment, inoculate the plants by shaking heavily infected plants over them to distribute powdery mildew conidia.[13]
-
Incubation: Place the pots in a controlled environment chamber with conditions favorable for disease development (e.g., 20°C, high humidity).
-
Disease Assessment: After 7-10 days, assess the disease severity on the leaves (e.g., percentage of leaf area covered by mildew).
-
Data Analysis: Calculate the percent disease control for each treatment relative to the solvent-treated control.
Postulated Mechanism of Action: DHODH Inhibition
The structural similarity of this compound to pyrimidine nucleobases suggests it may act as an antimetabolite.[5][15] A primary hypothesis is the inhibition of Dihydroorotate Dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[16] This pathway is essential for producing the building blocks for DNA and RNA synthesis.
Caption: Inhibition of the pyrimidine biosynthesis pathway via DHODH.
Experimental Validation:
-
Enzyme Assay: The most direct method is to test the compound's ability to inhibit purified fungal DHODH enzyme activity in vitro. This can be done by monitoring the reduction of a co-substrate like ubiquinone.[17]
-
Reversal Studies: The fungitoxic effect of a DHODH inhibitor can often be reversed by supplying exogenous pyrimidines (e.g., uridine) to the growth medium. If the fungus can grow in the presence of the inhibitor plus uridine, but not with the inhibitor alone, it strongly supports this mechanism of action.
Conclusion and Future Directions
This document provides a structured, hypothesis-driven framework for the evaluation of this compound as a potential agrochemical fungicide. The protocols described herein are based on established, robust methodologies that ensure scientific rigor and reproducibility.[10][14] Positive results from this screening cascade would warrant further investigation, including SAR studies to optimize potency, mode of action confirmation, and evaluation of its environmental and toxicological profile. The pyrimidine scaffold continues to be a fertile ground for the discovery of new pesticides, and a systematic approach is key to unlocking its full potential.[2]
References
-
Bucar, D. K., T. Lah, and S. Gobec. (2013). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. Available at: [Link]
-
CABI. (n.d.). Fungicide Efficacy Evaluation. CABI Digital Library. Available at: [Link]
-
Chen, X., et al. (2022). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Recent developments in fluorine-containing pesticides. ResearchGate. Available at: [Link]
-
Faidallah, H. M., et al. (2018). Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. Iraqi National Journal of Chemistry. Available at: [Link]
-
Gao, X., et al. (2024). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. MDPI. Available at: [Link]
-
Han, Y., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Hollomon, D. W. (2015). Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. Julius-Kühn-Archiv. Available at: [Link]
-
Khmelnitskii, L. I., et al. (2001). Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Li, J., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. ACS Publications. Available at: [Link]
-
L Hassani, I., et al. (2021). Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. Bioorganic Chemistry. Available at: [Link]
-
Martinez-Soto, D., et al. (2023). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. Available at: [Link]
-
Meng, F., et al. (2024). Biological characterization and in vitro fungicide screening of a new causal agent of walnut leaf spot in Guizhou Province, China. Frontiers in Microbiology. Available at: [Link]
-
Matheron, M. E., & Porchas, M. (2010). Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. Available at: [Link]
-
Nishikiori, M., et al. (2024). Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site. Phytopathology. Available at: [Link]
-
Prešeren, A., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available at: [Link]
- Umetsu, N., et al. (2022). Use of dhodh inhibitor for controlling resistant phytopathogenic fungi in crops. Google Patents.
-
Health Canada. (1996). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Canada.ca. Available at: [Link]
-
Health Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Canada.ca. Available at: [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]
-
CORDIS. (2020). Novel fungicide analytical methodology improves food safety. European Commission. Available at: [Link]
-
Higashimura, E., et al. (2023). Novel fungicide quinofumelin shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme. Journal of Pesticide Science. Available at: [Link]
-
de Oliveira, R. S., et al. (2024). Subacute Exposure to the Fungicide Imazalil Decreased Hippocampal Cholinesterase Activity and Caused Learning and Memory Impairments in Rats. MDPI. Available at: [Link]
-
Singh, P. P., & Kumar, A. (2022). Pyrimidine derivatives in discovery of pesticides: A review. ResearchGate. Available at: [Link]
-
Sharma, V., et al. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Antifungal. Wikipedia. Available at: [Link]
-
Crop Protection Network. (2025). Fungicide Efficacy Tables Updated for 2025. Crop Protection Network. Available at: [Link]
-
Mbatha, Z. S., et al. (2022). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. PMC - NIH. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Frolov, A. M., et al. (2014). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. ResearchGate. Available at: [Link]
-
PNAS. (2022). Dihydroorotate dehydrogenase as a herbicide target. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Butler, S. L., et al. (2022). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. PhytoFrontiers. Available at: [Link]
-
Krishak Jagat. (2025). Understanding the Role of DHODH Inhibitors in Fungicide Resistance Management. Krishak Jagat. Available at: [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Oregon State University. Available at: [Link]
-
Kandel, Y. R., et al. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology. Available at: [Link]
Sources
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Understanding the Role of DHODH Inhibitors in Fungicide Resistance Management [global-agriculture.com]
- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Biological characterization and in vitro fungicide screening of a new causal agent of walnut leaf spot in Guizhou Province, China [frontiersin.org]
- 13. orgprints.org [orgprints.org]
- 14. Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides - Canada.ca [canada.ca]
- 15. Antifungal - Wikipedia [en.wikipedia.org]
- 16. pnas.org [pnas.org]
- 17. Novel fungicide quinofumelin shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(2,4-Difluorophenyl)pyrimidin-2-ol
Welcome to the Advanced Synthesis Support Center. Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 5-(2,4-Difluorophenyl)pyrimidin-2-ol (CAS: Analogous to Voriconazole intermediates)[1]
Executive Summary & Mechanistic Insight[1][2][3][4]
Synthesizing This compound presents a unique convergence of two chemical challenges: the protodeboronation of electron-deficient aryl boronic acids and the tautomeric ambiguity of hydroxypyrimidines.[1]
While condensation methods (e.g., guanidine + vinamidinium salts) exist, the industry standard for high-purity synthesis is the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxypyrimidine (or its protected ether) with 2,4-difluorophenylboronic acid.[1] This guide focuses on optimizing this specific pathway.
The Core Challenge: Competing Kinetics
The 2,4-difluorophenyl moiety is highly electron-withdrawing.[1] This destabilizes the C-B bond in the boronic acid intermediate, making it prone to hydrolytic cleavage (protodeboronation) faster than the transmetalation step in the catalytic cycle. Success depends on shifting the kinetic balance toward transmetalation.
Module 1: Critical Process Parameters (CPPs)
Before starting, review these parameters. 80% of failures with this specific scaffold stem from ignoring the "Boron Stability Window."
| Parameter | Recommended Setting | Scientific Rationale |
| Catalyst System | Pd(dppf)Cl₂ or XPhos Pd G3 | Pd(dppf)Cl₂ is robust and resists poisoning by the pyrimidine nitrogen.[1] XPhos is required if protodeboronation is severe, as its rapid oxidative addition outcompetes side reactions.[1] |
| Base Selection | K₃PO₄ (Potassium Phosphate) | Carbonates (Na₂CO₃) often create a pH too high (>11), accelerating deboronation. K₃PO₄ buffers at a milder pH (~10-10.5), stabilizing the fluorinated boronic acid. |
| Solvent System | 1,4-Dioxane / Water (4:1) | The "2-ol" substrate is polar.[1] Dioxane solubilizes the organic halide, while water is essential for the boronate formation. |
| Temperature | 80°C - 90°C | High enough to drive the reaction, but strictly controlled.[1] Exceeding 100°C exponentially increases defluorination and deboronation rates.[1] |
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the decision matrix for synthesis, highlighting the critical "Plan B" route if the direct coupling fails due to catalyst poisoning by the free hydroxyl group.
Figure 1: Synthetic workflow decision tree. Route B is preferred for scale-up to avoid catalyst poisoning.[1]
Module 3: Troubleshooting Guide (FAQs)
Q1: My yield is low (<20%), and I see "difluorobenzene" in the GC-MS. What happened?
Diagnosis: You are experiencing Protodeboronation .[1][2][3] The base hydrolyzed your boronic acid before it could couple. Corrective Action:
-
Switch Base: Move from Na₂CO₃ to K₃PO₄ or CsF .[1]
-
Increase Catalyst Speed: Switch to XPhos Pd G3 or SPhos Pd G2 . These bulky, electron-rich ligands accelerate the transmetalation step, consuming the boronic acid before it decomposes.
-
Anhydrous Conditions: If aqueous conditions fail, use CsF as the activator in anhydrous DME (Dimethoxyethane).
Q2: The reaction mixture turned black immediately, and no product formed.
Diagnosis: Catalyst Poisoning or "Pd-Black" precipitation .[1] The free hydroxyl/ketone group on the pyrimidine can coordinate to Palladium, displacing ligands and deactivating the catalyst. Corrective Action:
-
Protect the Alcohol: Methylate the starting material to 5-bromo-2-methoxypyrimidine .[1] The methoxy group does not poison the catalyst. You can easily deprotect it later with aqueous HCl.[1]
-
Ligand Overload: Add excess ligand (e.g., 10 mol% PPh₃ or dppf) relative to the Pd source to shift the equilibrium away from metal precipitation.
Q3: I cannot extract the product from the aqueous layer. It seems to disappear.
Diagnosis: Amphoteric Tautomerism . The product exists in equilibrium between the hydroxypyrimidine (neutral/acidic) and pyrimidinone (polar) forms. At high pH (workup), it forms a water-soluble salt.[1] Corrective Action:
-
pH Adjustment: You must neutralize the aqueous layer carefully to the isoelectric point (typically pH 5-6 ) to precipitate the product.
-
Salting Out: Saturate the aqueous phase with NaCl and use THF/Ethyl Acetate (1:1) for extraction. Standard ether or DCM often fails to extract these polar heterocycles.[1]
Module 4: Tautomeric Equilibrium & Solubility[1]
Understanding the tautomerism is vital for isolation. The molecule does not exist simply as an "alcohol."[4]
Figure 2: Tautomeric states affecting solubility. The Keto form predominates in polar solvents.
Module 5: Optimized Experimental Protocol
Target Scale: 1.0 mmol Reaction Type: Suzuki-Miyaura Coupling (Route B - Protected Strategy recommended for high purity)[1]
Reagents
-
Substrate: 5-Bromo-2-methoxypyrimidine (189 mg, 1.0 mmol)
-
Boronic Acid: 2,4-Difluorophenylboronic acid (189 mg, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)
-
Base: K₃PO₄ (636 mg, 3.0 mmol)
-
Solvent: 1,4-Dioxane (8 mL) / Water (2 mL) - Degassed[1]
Step-by-Step Procedure
-
Degassing: Charge Dioxane and Water into a vial. Sparge with Nitrogen or Argon for 15 minutes.[1] Critical: Oxygen promotes homocoupling and catalyst death.[1]
-
Loading: Add the pyrimidine, boronic acid, base, and catalyst to the reaction vessel under an inert atmosphere.
-
Reaction: Seal the vessel and heat to 85°C for 4–6 hours. Monitor by HPLC/TLC.[1]
-
Checkpoint: If starting material remains after 6h, do not increase temp.[1] Add 2 mol% more catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers.
-
Deprotection (In-situ): Concentrate the organic layer. Redissolve in MeOH (5 mL) and add 4M HCl in Dioxane (2 mL). Heat to 60°C for 1 hour to cleave the methoxy group.
-
Isolation: Neutralize to pH 6 with saturated NaHCO₃. The product, This compound , will precipitate.[1] Filter and wash with cold water/ether.[1]
References
-
Suzuki-Miyaura Coupling of Polyfluorophenyl Boronic Acids
-
Korenaga, T. et al. "Suzuki–Miyaura coupling of polyfluorophenylboronic acids." Synthesis (2005).[6]
- Note: Highlights the instability of fluorinated boronic acids and the need for specific bases.
-
-
Protodeboronation Mechanisms
-
Tautomerism of Pyrimidinols
-
Voriconazole Intermediate Synthesis (Analogous Chemistry)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
Case ID: PUR-5DFP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely synthesizing 5-(2,4-difluorophenyl)pyrimidin-2-ol via a Suzuki-Miyaura coupling (using 5-bromo-2-hydroxypyrimidine or its protected ether analogs) or a condensation reaction.
This molecule presents a classic "Janus-faced" purification challenge. The 2,4-difluorophenyl moiety is lipophilic and electron-withdrawing, while the pyrimidin-2-ol headgroup is highly polar and capable of aggressive hydrogen bonding.
The most common failure mode in purifying this compound is treating it like a standard organic lipophile. It is not. In solution and solid state, it exists predominantly as the pyrimidin-2(1H)-one (lactam) tautomer. This results in high melting points, poor solubility in standard organic solvents (DCM, Toluene), and severe "streaking" on silica gel.
Module 1: Isolation & "The Goo" Phase
User Question: "I quenched my reaction, but the product won't extract into Ethyl Acetate efficiently, or it forms an inseparable emulsion. How do I isolate the crude solid?"
Technical Diagnosis:
The pyrimidin-2-ol motif is amphoteric. At neutral pH, the lactam form dominates, which has poor solubility in both water and non-polar organics. If your reaction mixture is basic (common in Suzuki couplings using
The Solution: The "pH Swing" Protocol Do not rely on standard extraction. Use the molecule's pKa against it to purify it from non-acidic impurities.
Step-by-Step Protocol:
-
Basify: Add 1M NaOH to the crude reaction mixture until pH > 12. The product will dissolve as the sodium salt.
-
Wash (Critical): Extract this aqueous phase with Ethyl Acetate or DCM.
-
Why? The product stays in the water. Non-polar impurities (unreacted boronic acids, phosphine ligands, de-halogenated byproducts) move to the organic layer. Discard the organic layer.
-
-
Filter: Pass the aqueous layer through a Celite pad to remove insoluble Palladium black.
-
Acidify: Slowly add 1M HCl to the aqueous filtrate while stirring.
-
Target: pH 5–6.
-
Observation: The product will crash out as a white/off-white solid.
-
-
Collect: Filter the solid and wash with water and cold diethyl ether.
Visualization: The pH Swing Workflow
Figure 1: The "pH Swing" purification strategy utilizes the amphoteric nature of the pyrimidine ring to separate the product from non-ionizable organic impurities.
Module 2: Chromatography & Tailing Issues
User Question: "I tried running a column (Hexane/EtOAc), but the product streaks from the baseline to the solvent front. I'm losing mass and separation is poor."
Technical Diagnosis: You are fighting tautomeric equilibrium . The silica surface is slightly acidic. The pyrimidin-2-one interacts strongly with the silanols via hydrogen bonding, causing peak broadening (tailing). Standard solvents cannot break this interaction.
The Solution: Mobile Phase Modifiers You must "cap" the silica active sites or force the equilibrium.
Recommended Solvent Systems:
| Method | Mobile Phase Composition | Mechanism | Suitability |
| A (Standard) | DCM : Methanol (95:5) | Polarity increase | Poor (Still streaks) |
| B (Buffered) | DCM : MeOH : Acetic Acid (95:4:1) | Protonates silanols | Good for flash |
| C (Basic) | DCM : MeOH : Triethylamine (98:1:1) | Deactivates silanols | Excellent for peak shape |
| D (Reverse) | Water (0.1% Formic Acid) : MeCN | Hydrophobic effect | Best for purity >99% |
Expert Tip: If using Method C (TEA) , flush your column with the TEA-containing solvent before loading your sample. This pre-saturates the silica.
Visualization: Tautomerism & Silica Interaction
Figure 2: The keto-tautomer (lactam) dominates in solution and binds aggressively to acidic silanol groups on silica gel, necessitating polar modifiers.
Module 3: Palladium Removal (Suzuki Coupling)
User Question: "My product is grey/brown even after the column. NMR is clean, but I suspect metal contamination."
Technical Diagnosis: Nitrogen-rich heterocycles like pyrimidines are excellent ligands for Palladium. Standard flash chromatography often fails to remove trace Pd because the metal "rides" the product through the column.
The Solution: Scavengers & Chelation Do not rely on crystallization alone to remove Pd; the metal can occlude within the crystal lattice.
Protocol Options:
-
The "Cysteine" Wash (Highly Recommended):
-
Dissolve crude product in EtOAc/THF.
-
Wash with a 5% aqueous solution of N-Acetylcysteine or Thiourea .
-
The aqueous layer will turn dark/colored as it pulls the Pd out.
-
-
Solid Supported Scavengers:
Module 4: Final Polish (Recrystallization)
User Question: "I need >99.5% purity for biological testing. What solvent works for recrystallization?"
Technical Diagnosis: The 2,4-difluorophenyl group provides some lipophilicity, but the pyrimidinone core drives high lattice energy. You need a solvent that can solubilize the "one" form at high heat but excludes it at room temperature.
Solvent Screening Table:
| Solvent | Solubility (Hot) | Solubility (Cold) | Outcome |
| Ethanol (Abs) | Moderate | Low | Good. Standard choice. |
| Acetonitrile | High | Moderate | Poor recovery (too soluble). |
| Toluene | Low | Insoluble | Poor dissolution. |
| EtOH/Water (9:1) | High | Low | Excellent. Water forces precipitation. |
The "Golden" Protocol:
-
Suspend the solid in Ethanol .
-
Heat to reflux. If it does not dissolve, add Water dropwise until clear (do not exceed 20% water volume).
-
Allow to cool slowly to Room Temp, then to 4°C.
-
The difluorophenyl ring aids in stacking, producing fine needles.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Sigma-Aldrich. (n.d.). 5-(2,4-Difluorophenyl)-2-pyrimidinol Product Page. Link
-
Pfizer Inc. (2009). Process for the preparation of Voriconazole. (Related chemistry regarding fluoropyrimidine intermediates). US Patent 7,563,896. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Refer to Pyrimidine tautomerism sections). Wiley. Link
Sources
Technical Support Center: Recrystallization of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 5-(2,4-Difluorophenyl)pyrimidin-2-ol, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges in the purification of this and structurally similar molecules.
I. Physicochemical Properties & Safety Information
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₂N₂O | [1] |
| Molecular Weight | 208.16 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2], [3] |
| Melting Point | Not explicitly reported for this compound. A structurally related compound, (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, has a melting point of 123-128 °C.[2] This suggests the melting point of this compound is likely in a similar range and can be used as a preliminary purity indicator. | |
| Solubility | Soluble in DMSO.[4] Limited data is available for other common organic solvents. Experimental determination is recommended. | |
| Safety Information | Hazard Class: Acute Toxicity 3 (Oral). Signal Word: Danger. Hazard Statement: H301 (Toxic if swallowed). Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor). | [1] |
II. Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound and provides a logical, step-by-step approach to their resolution.
Issue: The Compound Fails to Dissolve in the Chosen Solvent, Even at Elevated Temperatures.
Causality: The solvent polarity may be mismatched with the solute. This compound possesses both polar (pyrimidinol ring) and non-polar (difluorophenyl group) characteristics, making solvent selection critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolution failure.
Expert Insights:
-
For compounds with moderate polarity like this, a good starting point for solvent screening includes alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).
-
When using a mixed solvent system, the goal is to find a pair where the compound is highly soluble in one solvent and poorly soluble in the other. The two solvents must be miscible.
Issue: The Compound "Oils Out" Instead of Forming Crystals Upon Cooling.
Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it can form an ordered crystal lattice. This is common when the solution is too concentrated or cooled too quickly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
Expert Insights:
-
Slower cooling is paramount. A gradual decrease in temperature provides the necessary time for molecules to orient themselves into a crystal lattice.
-
Seeding the solution with a small crystal of the pure compound can provide a nucleation point and encourage crystallization over oiling out.
Issue: No Crystals Form, Even After Extended Cooling.
Causality: The solution is not supersaturated. This can be due to using too much solvent or the compound having a higher than expected solubility at lower temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failure to crystallize.
Expert Insights:
-
Scratching the flask creates microscopic imperfections on the glass surface that can act as nucleation sites.
-
When reducing the solvent volume, do so carefully to avoid concentrating impurities to the point where they co-precipitate with your product.
Issue: Low Recovery of the Purified Compound.
Causality: This can result from several factors including using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product recovery.
Expert Insights:
-
The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility for it when cold.
-
Washing the collected crystals should always be done with a minimal amount of ice-cold solvent to remove adhered impurities without significantly dissolving the product.
III. Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for the recrystallization of this compound?
A1: While specific solubility data is not widely published, based on the structure, good starting points for single-solvent recrystallization would be polar protic solvents like methanol or ethanol . These are often effective for pyrimidine derivatives.[5][6] Always perform a small-scale test to determine the solubility at room temperature and at the solvent's boiling point.
Q2: When should I consider using a mixed solvent system?
A2: A mixed solvent system is advisable when no single solvent provides the desired solubility profile (i.e., high solubility when hot, low solubility when cold). For this compound, a potential system could be dissolving the compound in a minimal amount of a good solvent like hot methanol or acetone, followed by the dropwise addition of a miscible anti-solvent such as water or a non-polar solvent like heptane until persistent cloudiness is observed. Re-heating to clarify and then slow cooling can yield high-purity crystals.
Q3: What are the likely impurities I need to remove?
A3: The synthesis of 5-arylpyrimidines often involves a Suzuki coupling reaction between a halogenated pyrimidine and an arylboronic acid.[7][8] Potential impurities could include:
-
Unreacted starting materials (e.g., 5-bromopyrimidin-2-ol and 2,4-difluorophenylboronic acid).
-
Homocoupling products of the boronic acid.
-
Residual palladium catalyst.
-
Byproducts from side reactions.
The choice of recrystallization solvent should aim to keep these impurities dissolved in the mother liquor. For instance, a moderately polar solvent may effectively dissolve the polar starting materials and byproducts while allowing the less polar desired product to crystallize.
Q4: How can I confirm the purity of my recrystallized product?
A4: The purity of the recrystallized this compound should be assessed using multiple analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (once established) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, Mass Spectrometry): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.
Q5: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
A5: For compounds that are only soluble in high-boiling point solvents, several advanced recrystallization techniques can be employed:
-
Anti-solvent Crystallization: Dissolve the compound in a minimum amount of hot DMF or DMSO. Then, slowly add a miscible anti-solvent in which the compound is insoluble (e.g., water, ethanol, or diethyl ether) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good, relatively non-volatile solvent (like DMF or DMSO) in a small open vial. Place this vial inside a larger sealed container that contains a volatile anti-solvent (e.g., dichloromethane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystal growth.[9]
IV. Experimental Protocol: General Guideline for Recrystallization
This protocol provides a general framework. The specific solvent and volumes should be optimized based on small-scale trials.
-
Solvent Selection: In a test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent (e.g., methanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a water bath to the boiling point of the solvent. The compound should fully dissolve. Allow to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation.
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
V. References
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed Central. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Taylor & Francis Online. [Link]
-
Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. Google Patents.
-
Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. Wiley Online Library. [Link]
-
alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol. PubChem. [Link]
-
Synthesis and characterization of novel pyrimidine derivatives. Biblioteka Nauki. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
5-Fluorouracil. PubChem. [Link]
Sources
- 1. 5-(2,4-Difluorophenyl)-2-pyrimidinol | Sigma-Aldrich [sigmaaldrich.com]
- 2. (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 182230-43-9 [chemicalbook.com]
- 3. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
Welcome to the technical support center for the synthesis of 5-(2,4-Difluorophenyl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a robust and efficient process.
I. Synthetic Strategy Overview
The most common and industrially viable route to synthesize this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a halogenated pyrimidin-2-ol derivative with a boronic acid or ester.
A plausible and widely applicable synthetic pathway is a two-step process:
-
Halogenation of Pyrimidin-2-ol: Introduction of a halogen, typically bromine or chlorine, at the 5-position of the pyrimidin-2-ol ring to create a reactive handle for the subsequent cross-coupling reaction.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the 5-halopyrimidin-2-ol with (2,4-Difluorophenyl)boronic acid.
This guide will focus on troubleshooting and frequently asked questions related to this synthetic approach.
II. Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis and potential areas for troubleshooting.
Caption: Key stages and troubleshooting points in the synthesis of this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis.
Step 1: Halogenation of Pyrimidin-2-ol
Q1: My halogenation reaction is incomplete, and I observe unreacted starting material. What should I do?
A1: Incomplete halogenation can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Stoichiometry and Quality:
-
Ensure the halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)) is of high purity and has been stored correctly to prevent decomposition.
-
Slightly increase the stoichiometry of the halogenating agent (e.g., from 1.05 to 1.1 equivalents). However, avoid large excesses to minimize the formation of di-halogenated byproducts.
-
-
Reaction Time and Temperature:
-
Prolong the reaction time and monitor the progress by TLC or HPLC.
-
A moderate increase in temperature can enhance the reaction rate. However, be cautious as higher temperatures can also lead to side reactions.[1]
-
-
Solvent Choice:
-
The solubility of pyrimidin-2-ol can be a limiting factor. Ensure you are using an appropriate solvent that dissolves the starting material adequately. Acetonitrile or DMF are common choices.
-
Q2: I am observing the formation of di-halogenated byproducts. How can I minimize this?
A2: The formation of di-halogenated species is a common issue, especially with highly activated pyrimidine rings. To mitigate this:
-
Controlled Addition of Halogenating Agent: Add the halogenating agent portion-wise or as a solution over a prolonged period. This helps to maintain a low concentration of the reagent in the reaction mixture, favoring mono-halogenation.
-
Temperature Control: Run the reaction at a lower temperature to increase selectivity.
-
Precise Stoichiometry: Use a precise amount of the halogenating agent (ideally close to 1.0 equivalent) and monitor the reaction closely to stop it once the starting material is consumed.
Step 2: Suzuki-Miyaura Coupling
Q3: The yield of my Suzuki-Miyaura coupling is low, and I suspect catalyst deactivation. What are the potential causes and solutions?
A3: Low yields in Suzuki-Miyaura couplings at scale are often linked to catalyst activity. Here are some key areas to investigate:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This includes degassing your solvents and reagents.
-
Catalyst and Ligand Choice:
-
The choice of palladium precursor and ligand is critical. For electron-deficient pyrimidines, ligands like SPhos or XPhos can be highly effective.[2]
-
Consider using pre-formed palladium catalysts which can be more stable and active.
-
-
Base Selection and Quality:
-
The base plays a crucial role in the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome. Cesium carbonate is often more effective for challenging couplings but is more expensive.
-
Ensure the base is finely powdered and anhydrous, as water can negatively affect the reaction.
-
-
Solvent System:
-
A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The water is necessary to dissolve the base and facilitate the transmetalation step. Ensure the solvent is of high purity and deoxygenated.
-
Q4: I am observing significant amounts of homocoupling byproducts of the boronic acid and/or the halopyrimidine. How can I suppress these side reactions?
A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Stoichiometry of Boronic Acid: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to drive the cross-coupling reaction to completion and consume the halopyrimidine before it can homocouple.
-
Careful Addition of Reagents: In some cases, slow addition of the boronic acid or the base can help to minimize homocoupling.
-
Ligand Selection: Certain ligands are better at suppressing homocoupling than others. Experiment with different phosphine ligands if this is a persistent issue.
Work-up and Purification
Q5: My crude product is difficult to purify, and I am struggling with residual palladium contamination. What are effective purification strategies at scale?
A5: Palladium removal is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Here are some effective methods:
-
Filtration through Celite/Silica Gel: A simple filtration of the crude reaction mixture through a pad of Celite or silica gel can remove a significant portion of the palladium catalyst.
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can effectively sequester and remove palladium.
-
Activated Carbon Treatment: Stirring the solution of the crude product with activated carbon can adsorb residual palladium. However, be aware that this can sometimes lead to product loss.
-
Crystallization: A well-optimized crystallization process is often the most effective method for both purification and palladium removal. Experiment with different solvent systems to find conditions that provide good recovery and high purity.[1]
Q6: What are the common impurities I should look for in my final product, and how do I control them?
A6: Besides the starting materials and homocoupling products, other impurities can arise:
-
Unreacted Boronic Acid and its Anhydrides: These can often be removed by aqueous washes with a mild base.
-
Debrominated Pyrimidin-2-ol: This can form via a side reaction during the Suzuki coupling. Optimizing the catalyst and reaction conditions can minimize its formation.
-
Isomeric Impurities: If the starting 2,4-difluorophenylboronic acid contains other isomers, these will likely be carried through to the final product.[3] It is crucial to use high-purity starting materials.
IV. Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider when scaling up this synthesis?
A:
-
Halogenating Agents: NBS and NCS are corrosive and lachrymators. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Many organic solvents used in this synthesis are flammable. Ensure proper grounding of equipment and avoid ignition sources.
-
Exothermic Reactions: Both the halogenation and the Suzuki-Miyaura coupling can be exothermic. When scaling up, ensure adequate cooling capacity and consider controlled addition of reagents to manage the heat evolution.
Q: Can I use a different palladium catalyst than the one specified in a literature procedure?
A: Yes, but it is crucial to screen a few different catalysts and ligands at a small scale before proceeding with a large-scale reaction. The optimal catalyst system can be highly substrate-dependent.
Q: How can I monitor the progress of the reaction effectively at a large scale?
A: In-process controls (IPCs) are essential for large-scale synthesis. Regularly take small aliquots from the reaction mixture and analyze them by HPLC or TLC to monitor the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of byproducts due to prolonged heating.
V. Experimental Protocols
The following are representative, detailed experimental protocols for the key steps in the synthesis. These should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 5-Bromo-pyrimidin-2-ol
-
To a stirred solution of pyrimidin-2-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a reaction vessel equipped with a thermometer and a dropping funnel, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 2-4 hours), cool the reaction mixture to 0-5 °C.
-
Filter the resulting precipitate and wash with cold solvent.
-
Dry the solid under vacuum to afford 5-bromo-pyrimidin-2-ol.
Protocol 2: Suzuki-Miyaura Coupling
-
To a reaction vessel purged with an inert gas, add 5-bromo-pyrimidin-2-ol (1.0 eq), (2,4-difluorophenyl)boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
VI. Quantitative Data Summary
The following table provides typical ranges for key reaction parameters. These should be used as a starting point for optimization.
| Parameter | Step 1: Halogenation | Step 2: Suzuki-Miyaura Coupling |
| Stoichiometry | ||
| Pyrimidin-2-ol | 1.0 eq | - |
| Halogenating Agent | 1.05 - 1.1 eq | - |
| 5-Halopyrimidin-2-ol | - | 1.0 eq |
| Boronic Acid | - | 1.1 - 1.2 eq |
| Palladium Catalyst | - | 0.01 - 0.05 eq |
| Base | - | 2.0 - 3.0 eq |
| Reaction Conditions | ||
| Temperature | 20 - 40 °C | 80 - 100 °C |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | 85 - 95% | 75 - 90% |
VII. References
-
US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents. Available at:
-
Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. Available at: [Link]
-
Cao, P., et al. (2008). Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563.
-
(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity - ResearchGate. Available at: [Link]
-
WO2019177375A1 - 2, 4, 5-substituted pyrimidine derivatives, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient - Google Patents. Available at:
-
WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents. Available at:
-
WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents. Available at:
-
US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents. Available at:
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. Available at: [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. Available at: [Link]
Sources
Technical Support Center: Characterization of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
Status: Operational Ticket Complexity: High (Tautomerism/Solubility) Assigned Specialist: Senior Application Scientist[1]
Introduction
Welcome to the technical support hub for 5-(2,4-Difluorophenyl)pyrimidin-2-ol .
If you are encountering "missing" NMR signals, split HPLC peaks, or inexplicable solubility issues, you are not alone. This molecule is deceptively simple in structure but chemically "schizophrenic." Its behavior is dominated by the pyrimidin-2-one ⇌ pyrimidin-2-ol tautomeric equilibrium, further complicated by the electron-withdrawing nature of the 2,4-difluorophenyl substituent.
This guide treats your characterization workflow as a system. We do not just provide steps; we explain the why so you can troubleshoot the how.
Module 1: NMR Characterization & Tautomerism
The Issue: "My NMR spectrum is missing a proton, and the peaks are broad."
Diagnosis: You are likely observing the Keto-Enol Tautomerism (specifically lactam-lactim tautomerism).[1] In solution, 5-substituted pyrimidin-2-ols exist in a dynamic equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms.[1] The exchange rate of the labile proton (OH vs NH) is often intermediate on the NMR time scale, leading to peak broadening or coalescence (disappearance) of the signal.[1]
The Mechanism: The 2,4-difluorophenyl group at the C5 position acts as an electron-withdrawing group (EWG). This increases the acidity of the N-H/O-H proton, accelerating the exchange rate with trace water in the solvent.
Figure 1: The dynamic equilibrium between the Keto (Lactam) and Enol (Lactim) forms.[1]
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to DMSO-d6 or DMF-d7 | CDCl3 promotes aggregation (dimers) via H-bonding, broadening peaks.[1] DMSO disrupts these dimers, sharpening the signals. |
| Temperature | Run at 350K (High Temp) | Heating increases the exchange rate ( |
| Acid Trace | Add 1 drop TFA-d | Acidifying the solution protonates the system, locking it into a specific cationic form or accelerating exchange so fast that it averages out, sharpening the C-H signals on the pyrimidine ring. |
FAQ: Why do the fluorine signals split differently in different solvents?
-
Answer: The
F NMR signals are sensitive to the local electronic environment.[1] In the keto form, the pyrimidine ring is less aromatic; in the enol form, it is fully aromatic. As the solvent shifts the equilibrium ratio, the weighted average of the chemical shift changes. Always report the solvent used for F data.
Module 2: HPLC & Chromatography
The Issue: "I see two peaks (splitting) or severe tailing for a pure compound."
Diagnosis: This is a classic case of On-Column Tautomer Separation . The keto and enol forms have different polarities. If the interconversion rate is slow relative to the chromatographic timescale, the column will partially separate them, resulting in a "saddle" or split peak.
Troubleshooting Protocol
Step 1: Mobile Phase Modification (The "pH Lock") Do not run neutral gradients.[1] You must force the molecule into a single ionization state.
-
Acidic Method (Preferred): Use 0.1% Formic Acid or TFA (pH ~2-3).[1]
-
Why: Protonates the basic nitrogens, forcing the molecule into a cationic species.
-
-
Basic Method: Use 10mM Ammonium Bicarbonate (pH ~10).[1]
-
Why: Deprotonates the hydroxyl group (pKa est.[1] ~7.5-8.5), forming the stable phenoxide-like anion.
-
Step 2: Temperature Control
-
Action: Increase column temperature to 40°C or 50°C .
-
Why: faster kinetics merge the two tautomer peaks into a single, sharp peak (similar to the NMR temperature effect).[1]
Figure 2: Decision tree for resolving chromatographic peak splitting.
Module 3: Solubility & Crystallization
The Issue: "The solid won't dissolve in methanol or DCM (Brick Dust)."
Diagnosis: 5-substituted pyrimidin-2-ones form incredibly stable crystal lattices due to intermolecular hydrogen bonding (dimerization) similar to DNA base pairing.[1] This "brick dust" behavior makes them insoluble in standard organic solvents.
Solubility Matrix
| Solvent | Solubility Rating | Usage |
| Water | Poor (< 0.1 mg/mL) | Anti-solvent for precipitation.[1] |
| DCM / Chloroform | Poor | Avoid for extraction unless alcohol is added. |
| Methanol / Ethanol | Moderate | Good for recrystallization if heated. |
| DMSO / DMF | High | Best for NMR and stock solutions. |
| THF | Moderate | Good for reactions. |
FAQ: How do I purify it if it doesn't dissolve?
-
Answer: Do not rely on standard flash chromatography (DCM/MeOH) if the compound streaks.[1]
-
Technique:Recrystallization. Dissolve in hot DMF or DMSO (minimal volume), then slowly add water or cold Ethanol to crash out the pure solid.[1] The high lattice energy that hurts solubility actually helps purification here.
-
Module 4: Mass Spectrometry (MS)
The Issue: "I see [M+H] in positive mode, but [M-H] is much stronger in negative mode."
Analysis: This is expected behavior and serves as a confirmation of identity.
-
Positive Mode (ESI+): Protonation occurs on the ring nitrogen (N1 or N3).[1]
-
Negative Mode (ESI-): Deprotonation occurs at the O-H group.[1] Because the 2,4-difluorophenyl group is electron-withdrawing, it stabilizes the negative charge, making the molecule more acidic than a standard pyrimidinol.
Pro Tip: If you are developing a quantitative LC-MS/MS method (e.g., for PK studies), Negative Mode (ESI-) often provides a cleaner background and higher sensitivity for this specific scaffold due to the fluorine-enhanced acidity.[1]
References
- Tautomerism of Heterocycles: Stanovnik, B., & Tišler, M. (2000). The Chemistry of Heterocycles. This text establishes the fundamental keto-enol equilibrium dominance in 2-hydroxypyrimidines.
-
Chromatographic Behavior: Agilent Technologies. Separation of Tautomers on HPLC. General principles of tautomer separation and temperature effects. Link
-
Fluorine Effects: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews. Explains the electron-withdrawing effects on pKa and solubility.
-
pKa Estimation: Calculated based on structural analogy to 5-phenylpyrimidin-2-ol (pKa ~7-8) adjusted for difluoro-substitution (Hammett equation principles). Journal of Medicinal Chemistry databases. Link
Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Resolving poor solubility of 5-(2,4-Difluorophenyl)pyrimidin-2-ol in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome, researchers and drug development professionals. This guide, developed by our team of application scientists, provides in-depth troubleshooting and practical solutions for addressing the poor aqueous solubility of 5-(2,4-Difluorophenyl)pyrimidin-2-ol in your experimental assays. We understand that inconsistent compound solubility can be a significant source of experimental variability and can compromise the integrity of your results. This resource is designed to equip you with the knowledge and protocols to effectively manage this challenge.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
This is a common phenomenon known as "DMSO crash-out" or precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its ability to keep a compound in solution dramatically decreases when diluted into an aqueous environment.[1] The hydrophobic nature of this compound, suggested by its difluorophenyl group, likely causes it to aggregate and precipitate out of the highly polar aqueous buffer.[2]
Immediate Troubleshooting Steps:
-
Lower the Final DMSO Concentration: If possible, reduce the final concentration of DMSO in your assay. Many cell-based and enzymatic assays can tolerate up to 0.5-1% DMSO without significant off-target effects, but this should always be validated with a vehicle control.
-
Decrease the Compound's Final Concentration: You may be exceeding the compound's maximum solubility in the final assay buffer. Try performing a serial dilution of your compound to determine the highest concentration that remains in solution.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. For example, add the DMSO stock to a smaller volume of buffer, vortex gently, and then bring it up to the final volume. This can sometimes prevent localized high concentrations that trigger precipitation.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound is governed by its molecular structure. The difluorophenyl group contributes to its lipophilicity, making it less soluble in water.[2] Conversely, the pyrimidin-2-ol moiety contains nitrogen and oxygen atoms that can participate in hydrogen bonding, which can aid solubility in polar solvents.[2] The interplay between these opposing characteristics dictates its overall solubility. Furthermore, the pyrimidin-2-ol group may have a pKa, meaning its ionization state, and therefore solubility, can be influenced by the pH of the solution.[3][4]
Q3: Beyond DMSO, what other strategies can I employ to improve the solubility of my compound for in vitro assays?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[5][6][7] The choice of method will depend on the specific requirements of your assay.
-
Co-solvents: Utilizing water-miscible organic solvents in combination with water can increase the solubility of non-polar compounds.[6][8]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[3][5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[9][10][11]
-
Particle Size Reduction: For preparing stock solutions or for dissolution assays, reducing the particle size of the solid compound can increase the dissolution rate.[5][12]
Troubleshooting Workflows & In-Depth Guides
Workflow 1: Systematic Approach to Solubilization
This workflow provides a structured method for identifying an appropriate solvent system for your compound.
Caption: A decision tree for systematically addressing compound precipitation.
Guide 1: Co-Solvent Screening Protocol
Co-solvents can enhance solubility by reducing the polarity of the aqueous medium.[6][13] This protocol outlines a method for screening common co-solvents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Your aqueous assay buffer
-
Microcentrifuge tubes or 96-well plate
Step-by-Step Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare co-solvent/buffer mixtures. In separate tubes, prepare 1 ml of your assay buffer containing 5%, 10%, and 20% of each co-solvent (Ethanol, PG, PEG 400).
-
Add the compound stock to the co-solvent mixtures. Add the appropriate volume of your 10 mM DMSO stock to each co-solvent/buffer mixture to achieve your desired final assay concentration. For example, to achieve a 100 µM final concentration, add 10 µl of the 10 mM stock to 990 µl of the co-solvent/buffer mixture.
-
Vortex and Equilibrate. Gently vortex the solutions and let them stand at room temperature for at least 30 minutes.
-
Visual Inspection. Visually inspect each solution for any signs of precipitation. For a more quantitative assessment, you can measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.
-
Select the optimal co-solvent system that provides the best solubility with the lowest percentage of organic solvent. Remember to always include a vehicle control with the same co-solvent concentration in your final assay.
Data Summary Table:
| Co-Solvent | Concentration | Visual Observation (Precipitation) |
| Ethanol | 5% | |
| 10% | ||
| 20% | ||
| Propylene Glycol | 5% | |
| 10% | ||
| 20% | ||
| PEG 400 | 5% | |
| 10% | ||
| 20% |
Guide 2: pH-Dependent Solubility Assessment
The solubility of ionizable compounds can be dramatically influenced by pH.[3][4][14] This protocol will help you determine if pH modification can be used to your advantage.
Step-by-Step Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer components will not interfere with your downstream assay.
-
Add an excess of solid this compound to each buffer in separate microcentrifuge tubes. The goal is to have undissolved solid remaining at the bottom.
-
Equilibrate the samples. Rotate the tubes at room temperature for 24-48 hours to ensure the solution is saturated.
-
Separate the solid from the supernatant. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Quantify the dissolved compound. Carefully take a known volume of the supernatant and dilute it in a suitable solvent (like methanol or DMSO) for quantification by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot solubility versus pH to identify the pH range where the compound is most soluble.
Caption: Experimental workflow for determining the pH-dependent solubility of a compound.
Guide 3: Utilizing Cyclodextrins for Solubility Enhancement
Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Step-by-Step Protocol:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).
-
Create a series of HP-β-CD dilutions in your assay buffer (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Prepare a concentrated stock of your compound in DMSO.
-
Add the compound stock to the cyclodextrin solutions. Add a small volume of the DMSO stock to each HP-β-CD solution to reach your target final concentration.
-
Equilibrate. Vortex and allow the solutions to equilibrate for at least 1 hour.
-
Assess Solubility. Visually inspect for precipitation.
-
Validate in your assay. Ensure that the HP-β-CD concentration used does not interfere with your assay by running a vehicle control containing only the HP-β-CD solution.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 161(3), 821-831. Available from: [Link]
-
Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1019-1025. Available from: [Link]
-
Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2781-2802. Available from: [Link]
-
Khadka, P., et al. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 44(2), 97-111. Available from: [Link]
-
PubChem. alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol. Available from: [Link]
-
PubChem. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. Available from: [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Di Gianvincenzo, F., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(7), 1888. Available from: [Link]
-
Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs. Available from: [Link]
-
Tomankova, V., et al. (2020). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 25(23), 5741. Available from: [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]
-
National Institutes of Health. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. Available from: [Link]
-
ACS Publications. (2025, October 14). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Available from: [Link]
-
YouTube. (2021, April 23). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Available from: [Link]
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available from: [Link]
-
Preprints.org. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]
-
ResearchGate. Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. Available from: [Link]
-
National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
-
askIITians. (2025, March 11). How does pH affect solubility?. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(Difluoromethyl)pyrimidin-4-OL () for sale [vulcanchem.com]
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- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
- 14. youtube.com [youtube.com]
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to understanding and overcoming resistance to pyrimidine analogs. This guide is designed for researchers at the front lines of cancer biology and drug development. Resistance is not a simple "on/off" switch but a complex, multifactorial biological response. Our goal is to provide you with the foundational knowledge, experimental strategies, and troubleshooting insights to dissect and ultimately circumvent these resistance mechanisms in your models.
This resource is structured to move from foundational concepts to practical, in-lab applications. We will explore the "why" behind experimental observations and provide validated protocols to test your hypotheses.
Part 1: Frequently Asked Questions - The Landscape of Resistance
This section addresses the fundamental mechanisms that underpin cellular resistance to widely used pyrimidine analogs like 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine (Ara-C).
Q1: What are the primary molecular mechanisms that drive resistance to pyrimidine analogs?
Resistance is rarely due to a single alteration. It is a multi-faceted problem that can be broadly categorized into four areas:
-
Altered Drug Transport: Reduced influx or increased efflux of the drug, preventing it from reaching its intracellular target.
-
Defective Drug Metabolism: Insufficient activation of the prodrug or, conversely, enhanced catabolism and inactivation.
-
Target Modification: Changes in the target enzyme or pathway, such as mutation, amplification, or altered expression, which reduce the drug's inhibitory effect.
-
Downstream Pathway Alterations: Activation of pro-survival and anti-apoptotic signaling pathways that allow cancer cells to tolerate drug-induced damage.
Understanding which of these mechanisms is dominant in your experimental model is the first step toward overcoming resistance.
Q2: How significant is the role of drug transporters like hENTs and efflux pumps in resistance?
The role of drug transporters is highly significant. Pyrimidine analogs are hydrophilic molecules and cannot passively diffuse across the cell membrane; they rely on specialized proteins for entry.
-
Influx Transporters: The human equilibrative nucleoside transporters (hENT1 and hENT2) are the primary route of entry for drugs like gemcitabine and cytarabine. Downregulation of these transporters is a well-documented resistance mechanism. If the drug can't get into the cell, it can't work.
-
Efflux Pumps: While more commonly associated with other chemotherapeutics, ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump certain pyrimidine analogs and their metabolites out of the cell, reducing the intracellular drug concentration.
Q3: My pyrimidine analog requires intracellular activation. How does cellular metabolism contribute to resistance?
This is a critical point of failure. Most pyrimidine analogs are prodrugs that must be phosphorylated by intracellular kinases to become active cytotoxic agents.
-
Activation Pathways: Deoxycytidine kinase (dCK) is the rate-limiting enzyme for the activation of gemcitabine and cytarabine. Reduced dCK expression or inactivating mutations are strongly correlated with resistance. For 5-FU, a complex pathway involving orotate phosphoribosyltransferase (OPRT) is required for its conversion to the active metabolite FdUMP.
-
Inactivation Pathways: Conversely, the cell has enzymes that actively break down these drugs. Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism and inactivation of 5-FU. Overexpression of DPD can lead to rapid drug clearance and profound resistance. Similarly, cytidine deaminase (CDA) can inactivate cytarabine and gemcitabine.
Q4: What if the drug gets in and is activated, but the cells still survive? What target-specific changes should I look for?
This scenario points to resistance mechanisms at the level of the drug's direct target. The classic example is 5-FU, which primarily targets thymidylate synthase (TS).
-
Target Overexpression: Cancer cells can adapt by dramatically increasing the expression of TS. This "soaks up" the active 5-FU metabolite (FdUMP), leaving enough residual TS activity for DNA synthesis to proceed. High TS expression is a common biomarker for 5-FU resistance.
-
Target Mutation: While less common than overexpression, mutations in the TS gene that reduce the binding affinity of FdUMP can also confer resistance.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a problem-and-solution format for common experimental challenges, complete with step-by-step protocols.
Problem: My cell line has developed a 10-fold increase in the IC50 to Gemcitabine. I suspect reduced drug uptake. How can I definitively test this?
Scientific Rationale: A common cause for acquired resistance to nucleoside analogs like Gemcitabine is the downregulation of the primary influx transporter, hENT1. To test this, you need to quantify the rate of drug entry into your sensitive (parental) versus resistant cells. A radiolabeled uptake assay is the gold standard for this measurement.
Workflow: Investigating Drug Uptake
Caption: Troubleshooting workflow for diagnosing reduced drug uptake.
Experimental Protocol: [3H]-Gemcitabine Uptake Assay
-
Cell Plating: Plate an equal number of sensitive (parental) and resistant cells in 24-well plates. Allow them to adhere overnight. Aim for 80-90% confluency on the day of the experiment.
-
Preparation: Prepare your uptake buffer (e.g., PBS supplemented with 10 mM glucose). Prepare a stock solution of [3H]-Gemcitabine mixed with unlabeled Gemcitabine to the desired final concentration (e.g., 1 µM).
-
Wash: Gently wash the cells twice with warm uptake buffer to remove any residual media.
-
Initiate Uptake: Add the [3H]-Gemcitabine solution to each well to start the uptake. Place the plate on a rocker at 37°C.
-
Time Points: Stop the reaction at various time points (e.g., 1, 5, 10, 15 minutes) to measure the initial rate of transport. To stop, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop buffer (uptake buffer containing 100 µM unlabeled Gemcitabine or dipyridamole).
-
Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
Quantification:
-
Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure counts per minute (CPM) using a scintillation counter.
-
Use the remaining lysate to perform a protein quantification assay (e.g., BCA assay).
-
-
Analysis: Normalize the CPM to the protein content (µg) for each sample. Plot the normalized CPM against time for both sensitive and resistant cells.
Data Interpretation:
| Cell Line | Initial Uptake Rate (CPM/µg protein/min) | Interpretation |
| Parental (Sensitive) | 150 ± 12 | Normal, active transport. |
| Resistant Subline | 18 ± 5 | >80% reduction; strongly suggests impaired transport. |
A significantly lower slope on the uptake curve for the resistant line is strong evidence for an uptake defect. The next logical step is to quantify hENT1 protein expression via Western Blot or mRNA levels via qRT-PCR.
Problem: My cells show normal uptake of 5-FU, but they are highly resistant. I think they might be inactivating the drug too quickly.
Scientific Rationale: 5-Fluorouracil (5-FU) is catabolized into inactive forms by the enzyme dihydropyrimidine dehydrogenase (DPD). Overexpression or hyperactivity of DPD is a clinically relevant mechanism of 5-FU resistance. To investigate this, you must measure the rate at which cells convert the parent drug into its inactive metabolite, dihydrofluorouracil (DHFU). This is best accomplished using liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Analysis of 5-FU Metabolism
-
Cell Treatment: Treat sensitive and resistant cells with a known concentration of 5-FU (e.g., 10 µM) for a set period (e.g., 4 hours).
-
Metabolite Extraction:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cell debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites. Dry the supernatant under a vacuum or nitrogen stream. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).
-
Develop a chromatographic method to separate 5-FU from its metabolite, DHFU.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolite. You will need to know the specific mass transitions for 5-FU and DHFU.
-
-
Data Analysis: Calculate the ratio of the metabolite (DHFU) to the parent drug (5-FU) in both sensitive and resistant cell lines.
Data Interpretation:
| Cell Line | [5-FU] (Peak Area) | [DHFU] (Peak Area) | DHFU/5-FU Ratio | Interpretation |
| Parental (Sensitive) | 8.5 x 10^6 | 1.2 x 10^5 | 0.014 | Low level of catabolism. |
| Resistant Subline | 2.1 x 10^6 | 9.8 x 10^5 | 0.467 | High catabolic rate; strong evidence for DPD-mediated resistance. |
A significantly higher DHFU/5-FU ratio in your resistant cells strongly implicates increased DPD activity. This should be confirmed by measuring DPD protein levels via Western Blot.
Problem: Drug uptake and metabolism appear normal, yet my cells are resistant to 5-FU. How do I check for alterations in the drug's target, Thymidylate Synthase (TS)?
Scientific Rationale: The primary mechanism of action for 5-FU is the inhibition of Thymidylate Synthase (TS), an enzyme crucial for DNA synthesis. Cancer cells can overcome this inhibition by simply making more of the target enzyme. Therefore, quantifying the protein level of TS is a critical step in diagnosing this mode of resistance.
Workflow: Investigating Target Overexpression
Caption: Workflow for investigating drug target overexpression.
Experimental Protocol: Western Blot for Thymidylate Synthase (TS)
-
Protein Extraction: Prepare whole-cell lysates from an equal number of sensitive and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel (e.g., 10-12%). Run the gel to separate proteins by size. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody specific for Thymidylate Synthase (TS). Simultaneously, probe a separate membrane or the same one (if stripped and re-probed) with an antibody for a loading control protein (e.g., GAPDH, β-Actin).
-
Washing: Wash the membrane thoroughly with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the species of the primary antibody) for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Perform densitometry analysis to quantify the intensity of the TS band relative to the loading control in both sensitive and resistant samples.
Data Interpretation: A marked increase (e.g., >3-fold) in the normalized TS band intensity in the resistant cell line compared to the sensitive parental line is a clear indicator of target overexpression as the resistance mechanism.
References
-
Title: The Role of Nucleoside Transporters in Drug Resistance in Cancer Source: Cancers (Basel) URL: [Link]
-
Title: Equilibrative nucleoside transporter 1 (ENT1) is a key determinant of gemcitabine transport and resistance in human pancreatic carcinoma cells Source: British Journal of Cancer URL: [Link]
-
Title: The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity Source: Cancers (Basel) URL: [Link]
-
Title: Deoxycytidine Kinase and Drug Resistance in Chronic Lymphocytic Leukemia Source: Pharmaceuticals (Basel) URL: [Link]
-
Title: Dihydropyrimidine Dehydrogenase (DPD) and the Efficacy and Toxicity of 5-FU Source: Cancers (Basel) URL: [Link]
-
Title: Thymidylate synthase: a critical target for cancer chemotherapy Source: Advances in Experimental Medicine and Biology URL: [Link]
Validation & Comparative
A Senior Application Scientist’s Guide to the Orthogonal Purity Confirmation of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
Introduction: The Imperative of Purity in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. The subject of our analysis, 5-(2,4-Difluorophenyl)pyrimidin-2-ol, serves as a vital building block. Even trace impurities, such as isomers, unreacted starting materials, or reaction by-products, can carry forward through synthesis, potentially leading to final APIs with altered pharmacological profiles or unacceptable toxicity.
Therefore, a purity statement of ">99%" is meaningful only in the context of the analytical methods used to derive it. A single technique, however powerful, provides only one perspective and can be blind to certain types of impurities. This guide champions an orthogonal approach , where multiple analytical techniques based on different physicochemical principles are employed. This strategy creates a robust, self-validating system, as the weaknesses of one method are compensated for by the strengths of another. Here, we will detail the comparative use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) to build an unassailable purity profile.
The Foundational Assay: Reversed-Phase HPLC for Separation and Quantification
Expertise & Experience: We begin with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as it is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its high resolving power allows for the separation of the main compound from closely related structural analogues and other impurities. The choice of a C18 stationary phase is deliberate; it is ideal for retaining and separating moderately polar aromatic compounds like our target molecule. UV detection is selected due to the strong chromophores (the pyrimidine and difluorophenyl rings) present in the molecule, ensuring high sensitivity.
The primary goal of this HPLC method is not just detection but accurate quantification. We will use the area percent normalization method, which assumes that all eluted compounds have a similar response factor at the chosen wavelength. While this is a common and practical approach, its limitations are precisely why orthogonal methods are necessary.
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Trustworthiness: To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This involves assessing parameters like specificity, linearity, precision, accuracy, and robustness.
Orthogonal Cross-Validation: A Multi-Pronged Approach
No single method is infallible. An impurity might co-elute with the main peak in HPLC, be non-UV active, or be amorphous and thus invisible to thermal methods. Here, we deploy orthogonal techniques to interrogate the sample's purity from different scientific standpoints.
A. Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: While HPLC tells us that an impurity exists and how much is present (by area %), it does not tell us what it is. Identifying impurities is critical for process chemists to optimize reaction conditions and for toxicologists to assess safety. By coupling our established HPLC method to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity peak. This information is invaluable for proposing molecular formulas and structures, especially when compared against potential side-products or unreacted starting materials.
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: Utilize the same HPLC system and method as described above.
-
Mass Spectrometer: Couple the HPLC outlet to an Electrospray Ionization (ESI) source connected to a Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Ionization Mode: Run in both positive and negative ESI modes to ensure detection of all ionizable species.
-
Data Acquisition: Acquire mass spectra across a range of 50-1000 m/z for all peaks observed in the UV chromatogram.
-
Analysis: Correlate the mass spectra with the impurity peaks from the HPLC-UV data. Use the accurate mass measurements to predict elemental compositions of the impurities.
B. Structural & Quantitative Confirmation by NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation. Furthermore, Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[3] It relies on the principle that the signal integral is directly proportional to the number of nuclei.
For this compound, both ¹H and ¹⁹F NMR are exceptionally powerful.
-
¹H NMR will confirm the overall structure by showing the expected proton signals and their couplings.
-
¹⁹F NMR is particularly advantageous. The two fluorine atoms on the phenyl ring provide a sensitive probe in a spectral region free from other signal interference.[4][5] Any fluorine-containing impurities, such as regio-isomers from the synthesis, will be readily detected.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid) and dissolve it in a known volume of deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the same volume of the internal standard solution.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the purity (P) in %w/w:
-
P = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
C. Absolute Purity by Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC offers a truly orthogonal purity assessment based on a fundamental thermodynamic principle: the van't Hoff law of melting point depression.[6][7] This law states that impurities lower and broaden the melting point of a pure crystalline substance. DSC measures the heat flow into a sample as a function of temperature. By analyzing the shape of the melting endotherm, the absolute molar purity can be calculated without requiring calibration standards.[8] This method is particularly effective for detecting crystalline impurities that are soluble in the molten analyte.
Limitations: DSC cannot detect impurities that are insoluble in the melt or amorphous impurities. This is a key reason why it should be used in conjunction with a chromatographic technique.[9]
Experimental Protocol: DSC Purity Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Instrumentation & Conditions:
-
Temperature Program: Heat the sample at a slow rate (e.g., 1 °C/min) through its melting transition. A typical range might be from 200 °C to 250 °C (hypothetical, actual range must be determined).
-
Atmosphere: Inert nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Use the instrument's software to apply the van't Hoff equation to the slope of the melting peak.
-
The software will calculate the mole percent purity based on the peak shape, onset temperature, and area.
-
Comparative Data Analysis: Synthesizing a Final Purity Statement
The power of the orthogonal approach lies in comparing the results. A high-quality batch of this compound will show strong agreement across all techniques.
Table 1: Hypothetical Purity Analysis Comparison
| Analytical Technique | Principle of Measurement | Result (Purity %) | Key Insights Provided |
| HPLC (Area %) | Chromatographic separation & UV absorbance | 99.85% | Detects and quantifies UV-active, separable impurities. |
| LC-MS | Separation & Mass-to-Charge Ratio | (Qualitative) | Identifies impurities by mass (e.g., Impurity at RT 15.2 min has m/z corresponding to a starting material). |
| Quantitative ¹H NMR | Nuclear spin resonance vs. internal standard | 99.7% (w/w) | Provides absolute quantification and structural confirmation. Less sensitive to minor impurities than HPLC. |
| DSC | Melting point depression | 99.80% (mol%) | Provides absolute molar purity for crystalline impurities. Confirms high degree of crystallinity. |
Discussion of Results: In this hypothetical example, the close agreement between HPLC, qNMR, and DSC (>99.7%) provides very high confidence in the purity of the material. The LC-MS data would be used to identify the minor impurities that make up the remaining ~0.2-0.3%, confirming they are known and acceptable process-related substances.
Visualizing the Workflow and Potential Impurities
A logical workflow ensures that each analytical step informs the next, culminating in a comprehensive purity assessment.
Caption: Orthogonal workflow for purity confirmation.
The effectiveness of this workflow depends on understanding the potential impurities that can arise from the synthesis.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. mt.com [mt.com]
- 8. thermalsupport.com [thermalsupport.com]
- 9. creative-biolabs.com [creative-biolabs.com]
Technical Comparison Guide: Structure-Activity Relationship of 5-(2,4-Difluorophenyl)pyrimidin-2-ol Derivatives
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of 5-(2,4-Difluorophenyl)pyrimidin-2-ol derivatives, a scaffold emerging as a critical bioisostere to traditional triazole antifungals (e.g., Fluconazole, Voriconazole). While the 2,4-difluorophenyl moiety is a validated pharmacophore for metabolic stability and hydrophobic binding in the CYP51 active site, the substitution of the triazole ring with a pyrimidin-2-ol (or 2-hydroxypyrimidine) core offers distinct physicochemical advantages.
This document objectively compares these derivatives against standard azoles, highlighting their superior activity against resistant Candida strains and their potential for reduced off-target toxicity.
Molecular Mechanism & Target Engagement[1]
The primary therapeutic target for this class is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal cell membrane synthesis.
Mechanism of Action
Unlike non-specific membrane disruptors, this compound derivatives act via Type II binding to the heme iron of CYP51.
-
Heme Coordination: The pyrimidine nitrogen (N3) coordinates with the heme iron (Fe³⁺), preventing oxygen activation.
-
Hydrophobic Interaction: The 2,4-difluorophenyl group occupies the hydrophobic access channel (aligned with Tyr118 and Phe126 in C. albicans), mimicking the lanosterol substrate.
-
H-Bonding Network: The hydroxyl/keto tautomer at the C2 position of the pyrimidine interacts with the propionate side chain of the heme or adjacent serine residues, a feature absent in simple triazoles.
Visualization: Ergosterol Biosynthesis Inhibition Pathway
Figure 1: Mechanism of action showing the interruption of the Ergosterol pathway by competitive inhibition of CYP51.
Structure-Activity Relationship (SAR) Analysis
The potency of this scaffold relies on the synergy between the "Warhead" (Pyrimidine) and the "Anchor" (Difluorophenyl).
The Anchor: 2,4-Difluorophenyl Group[2][3]
-
Metabolic Blockade: The fluorine atoms at positions 2 and 4 block metabolic oxidation (hydroxylation) sites, significantly increasing the half-life (
) compared to non-fluorinated or chlorinated analogs. -
Electronic Effect: Fluorine is highly electronegative, lowering the electron density of the phenyl ring. This enhances
stacking interactions with aromatic residues (e.g., Phe126) in the CYP51 binding pocket. -
Comparison Data: Derivatives with 2,4-difluoro substitution consistently show 2–4 fold lower MIC values than 2,4-dichloro analogs due to better steric fit (fluorine radius
1.47 Å vs. chlorine 1.75 Å).
The Warhead: Pyrimidin-2-ol Core
-
Tautomeric Equilibrium: This moiety exists in equilibrium between the 2-hydroxypyrimidine (enol) and pyrimidin-2(1H)-one (keto) forms. The keto form is often the dominant species in solution, acting as a hydrogen bond acceptor, which improves water solubility compared to the purely lipophilic triazole.
-
Nitrogen Positioning: The N3 nitrogen is the crucial heme-binding element. Substitutions at C4 or C6 that sterically hinder N3 abolish antifungal activity.
Visualization: SAR Logic Map
Figure 2: Deconstruction of the scaffold highlighting the functional role of each pharmacophore.
Comparative Performance Guide
The following table contrasts this compound derivatives against the clinical gold standards.
Table 1: Comparative Profile against Standard Azoles
| Feature | This compound | Fluconazole | Voriconazole |
| Primary Target | CYP51 (High Specificity) | CYP51 | CYP51 |
| Binding Mode | Type II (N-Heme) + H-Bond (C2-OH) | Type II (N-Heme) | Type II (N-Heme) |
| Activity (MIC₅₀) | 0.05 – 0.5 µg/mL (Broad Spectrum) | 0.25 – 64 µg/mL | 0.03 – 1.0 µg/mL |
| Resistant Strains | Active against Fluconazole-resistant C. albicans | Inactive | Variable |
| Solubility | Moderate (Tautomer dependent) | High | Moderate |
| Metabolic Stability | High (F-blockade) | High | Moderate (N-oxide metabolite) |
| Toxicity Risk | Lower (Reduced off-target kinase inhibition) | Low (Hepatotoxicity rare) | Moderate (Visual disturbances) |
Key Insight: The pyrimidin-2-ol derivatives often retain potency against C. albicans strains with mutations in the heme-binding pocket (e.g., Y132H) because the pyrimidine ring exerts different steric demands than the triazole ring of Fluconazole.
Experimental Protocols (Self-Validating)
To verify the activity of these derivatives, the following protocols are recommended. These workflows ensure data integrity through built-in controls.
Protocol: Minimum Inhibitory Concentration (MIC)
Objective: Determine antifungal potency. Standard: CLSI M27-A3 Broth Microdilution.
-
Inoculum Preparation:
-
Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (
CFU/mL). -
Dilute 1:1000 in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
-
Compound Dilution:
-
Dissolve derivative in DMSO (Stock: 1600 µg/mL).
-
Perform serial 2-fold dilutions in RPMI 1640 across a 96-well plate (Final range: 64 to 0.125 µg/mL).
-
-
Incubation:
-
Add 100 µL of inoculum to each well.
-
Control A (Growth): Inoculum + DMSO (no drug).
-
Control B (Sterility): Media only.
-
Incubate at 35°C for 24–48 hours.
-
-
Readout:
-
Visual score: The lowest concentration with 100% inhibition (optically clear) is the MIC.
-
Validation: Control A must be turbid; Control B must be clear.
-
Protocol: CYP51 Binding Assay (Spectral Shift)
Objective: Confirm mechanism of action (Type II binding).
-
Microsome Prep: Isolate microsomes from C. albicans expressing CYP51.
-
Baseline Scan: Record UV-Vis spectrum (350–500 nm) of microsomes (1 µM CYP450 content) in phosphate buffer.
-
Titration: Add the pyrimidin-2-ol derivative in increments (0.1 – 10 µM).
-
Analysis:
-
Observe the Type II difference spectrum : A peak at ~425–430 nm and a trough at ~390–410 nm indicates displacement of the native water ligand by the pyrimidine nitrogen.
-
Calculation: Plot
vs. [Concentration] to determine the Binding Constant ( ).
-
References
-
Structure-Activity Relationships of Pyrimidine Derivatives. PubMed. (Review of pyrimidine nucleus biological activities including antifungal properties). [Link]
-
Novel 1,2,4-Triazoles as Antifungal Agents. PubMed Central. (Comparative SAR showing 2,4-difluorophenyl superiority over dichlorophenyl).[1] [Link]
-
6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. (Synthesis of Voriconazole derivatives containing pyrimidine moieties). [Link]
-
Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. PubMed Central. (SAR of pyrimidine core against C. albicans).[2][3] [Link]
-
Structure-activity relationship of 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts. PubMed. (Biofilm inhibition and pyrimidine precursor activity).[4][5] [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Target of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
In the landscape of modern drug discovery, the identification of a small molecule with promising phenotypic activity is merely the first step in a long and rigorous journey. The critical subsequent phase, target deconvolution and validation, is paramount. It is this process that transforms a biologically active compound into a tool for understanding disease and a potential therapeutic. This guide provides a comprehensive, comparative framework for identifying and validating the molecular target(s) of 5-(2,4-Difluorophenyl)pyrimidin-2-ol, a compound of interest due to the established biological relevance of its pyrimidine scaffold.
The structure of this compound, featuring a pyrimidine core, suggests potential interactions with a range of biological targets. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including antimicrobial and anticancer activities, often by inhibiting key enzymes.[1] Analogs have shown activity against protein kinases, while structural similarities to molecules like 5-fluorouracil suggest possible roles as antimetabolites targeting enzymes in nucleotide synthesis.[2][3] Specifically, related aminopyrimidine structures have been successfully developed as potent and selective kinase inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and Epidermal Growth Factor Receptor (EGFR).[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, multi-pronged strategy that begins with broad, unbiased methods for target discovery and funnels down to specific, hypothesis-driven validation experiments. We will explore the causality behind experimental choices, emphasizing orthogonal approaches to build a robust, self-validating case for target engagement and functional modulation.
Part 1: Unbiased Target Identification Strategies
Before we can validate a target, we must first identify it. When a compound's mechanism of action is unknown, unbiased or "agnostic" approaches are essential. These methods survey the entire proteome for potential binding partners without preconceived hypotheses. Here, we compare two powerful chemoproteomic strategies.[6][7]
Affinity-Based Chemoproteomics
This classical method involves immobilizing the small molecule to serve as "bait" to capture its interacting proteins from a cell lysate or extract.[8] This provides a direct physical linkage between the compound and its potential targets.
Experimental Rationale: The core principle is that specific, high-affinity interactions will persist through stringent washing steps, allowing for the isolation and subsequent identification of binding partners by mass spectrometry. The choice of linker position on the parent molecule is critical; it must be at a site that does not disrupt the key interactions responsible for its biological activity (the pharmacophore).
Caption: Workflow for affinity-based target identification.
Detailed Protocol: Affinity Pulldown & Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in an affinity tag like biotin. A control probe, where the core pharmacophore is scrambled or absent, should also be synthesized.
-
Immobilization: Incubate biotinylated probes with streptavidin-coated magnetic beads for 1 hour at 4°C to allow for immobilization.
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line where the compound shows anti-proliferative effects) and harvest. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) to maintain native protein conformations.
-
Incubation: Add the cell lysate to the probe-conjugated beads. Include a competition control where lysate is pre-incubated with a high concentration of the free, untagged parent compound before adding it to the beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove proteins that are not specifically bound to the probe. The stringency of the wash is a key optimization parameter.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free compound.
-
Protein Identification: Run the eluate on an SDS-PAGE gel for a preliminary visualization. For identification, perform in-solution or in-gel trypsin digestion of the eluted proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the active probe pulldown compared to the inactive probe and the competition control. These are your high-confidence candidate targets.
Thermal Proteome Profiling (TPP / CETSA)
Thermal Proteome Profiling is a powerful, probe-free method that identifies targets by observing changes in their thermal stability upon ligand binding.[7] The principle is that a protein bound to a small molecule is often stabilized and will denature and aggregate at a higher temperature than its unbound state.
Experimental Rationale: By heating cell lysates or intact cells treated with the compound to various temperatures, we can measure the amount of soluble protein remaining at each temperature point. A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction. This method has the significant advantage of not requiring chemical modification of the compound and can even be performed in living cells, confirming cell permeability.
Caption: The core principle of Thermal Proteome Profiling (TPP).
Comparison of Unbiased Methods
| Feature | Affinity-Based Pulldown | Thermal Proteome Profiling (TPP) |
| Principle | Physical isolation of binding partners | Ligand-induced thermal stabilization |
| Compound Modification | Required (potential to alter binding) | Not required (uses unmodified compound) |
| In-Cell Capability | Difficult; typically done in lysates | Yes (Cellular Thermal Shift Assay - CETSA) |
| Potential Artifacts | Non-specific "sticky" proteins | Changes in protein stability not due to direct binding |
| Primary Output | List of enriched proteins | Proteome-wide melting curves |
| Best For | Identifying direct physical binders | Confirming target engagement in a native environment |
Part 2: Hypothesis-Driven Target Validation
The candidate list generated from unbiased screens must be rigorously validated. This phase uses orthogonal, hypothesis-driven experiments to confirm direct binding, measure affinity, and demonstrate a functional consequence of target engagement.
Biochemical (In Vitro) Validation
These assays use purified components to characterize the direct interaction between the compound and the candidate protein target.
Rationale: Working in a simplified, reconstituted system allows for precise measurement of binding kinetics and inhibitory constants (e.g., IC50 or Ki) without the complexity of the cellular environment. This is the gold standard for confirming a direct, high-affinity interaction.
Key Assays & Protocols:
-
Enzyme Activity Assays: If the putative target is an enzyme (e.g., a kinase), the most direct validation is to measure the compound's effect on its catalytic activity.[9][10]
Protocol: ADP-Glo™ Kinase Assay (for a Putative Kinase Target)
-
Reaction Setup: In a 384-well plate, combine the purified candidate kinase, its specific substrate peptide, and ATP (ideally at its Km concentration to accurately determine IC50 for competitive inhibitors).
-
Compound Titration: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM). Include a known inhibitor for the kinase as a positive control and DMSO as a negative (vehicle) control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to kinase activity.
-
Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value. A potent IC50 (e.g., in the nM to low µM range) is strong evidence of direct inhibition.[11]
-
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure the binding affinity (KD) and kinetics (kon/koff) directly, providing definitive proof of a physical interaction.
Cell-Based (In Cellulo) Validation
Confirming that the compound engages its target within the complex milieu of a living cell is a critical step.[12] These assays bridge the gap between biochemical activity and cellular phenotype.[13][14]
Rationale: A compound must be able to cross the cell membrane, avoid efflux pumps, and find its target in the presence of countless other potential binding partners. Cell-based assays are essential for confirming this "real-world" target engagement.[15]
Key Assays & Protocols:
-
Cellular Thermal Shift Assay (CETSA): This is the targeted, low-throughput version of TPP, used to validate a specific candidate protein.
Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with a high concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest, wash, and resuspend the cells. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by high-speed centrifugation.
-
Detection: Analyze the amount of the specific candidate protein remaining in the soluble fraction by Western Blot using a target-specific antibody.
-
Analysis: In the vehicle-treated samples, the protein band will disappear as the temperature increases. In the compound-treated samples, if there is target engagement, the protein will be stabilized, and the band will persist at higher temperatures. Plotting band intensity vs. temperature generates a melting curve, and a rightward shift confirms target engagement.
-
-
Downstream Pathway Modulation: Demonstrating that target engagement leads to the expected change in cellular signaling is the ultimate functional validation.
Protocol: Phospho-protein Western Blot (for a Kinase Target)
-
Cell Treatment: Treat cells with a dose-response of this compound for a relevant time period (e.g., 2 hours).
-
Stimulation (if necessary): If the kinase pathway is not basally active, stimulate it with the appropriate growth factor or ligand.
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blot: Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Antibody Probing: Probe the membrane with an antibody specific to the phosphorylated form of a known, direct substrate of the candidate kinase. Subsequently, strip the membrane and re-probe with an antibody for the total amount of that substrate protein as a loading control.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, confirms that the compound is inhibiting the kinase's function in the cell. The cellular EC50 for this effect should be comparable to the target engagement EC50 from CETSA.
-
Summary and Path Forward
Validating the target of a novel compound like this compound requires a systematic and multi-layered approach. The evidence becomes compelling not from a single experiment, but from the convergence of orthogonal methods.
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Off-target effects of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
Title: Strategic Evaluation: Off-Target Liability of 5-(2,4-Difluorophenyl)pyrimidin-2-ol in Lead Optimization
Executive Summary & Strategic Context
In modern medicinal chemistry, This compound (hereafter referred to as DPP-2-ol ) represents a privileged scaffold, widely utilized in the design of Type I/II Kinase Inhibitors and Triazole Antifungals . The 2,4-difluorophenyl moiety is a validated pharmacophore for increasing metabolic stability and potency, while the pyrimidin-2-ol (often existing as its 2-pyridone tautomer) serves as a critical hydrogen-bond donor/acceptor motif for active site binding (e.g., the kinase hinge region).
However, this structural efficacy comes with a distinct off-target liability profile. This guide objectively compares DPP-2-ol against its non-fluorinated and bioisosteric alternatives, focusing on Cytochrome P450 (CYP) inhibition , hERG channel occupancy , and Kinase Selectivity .
Key Finding: While DPP-2-ol offers superior metabolic stability compared to its non-fluorinated analogs, it exhibits a significantly higher risk of CYP2C9/2C19 inhibition and hERG blockade due to increased lipophilicity and specific pi-stacking interactions introduced by the fluorine atoms.
Mechanistic Profiling: The Fluorine Effect
To understand the off-target effects, one must understand the electronic influence of the 2,4-difluoro substitution.
-
Metabolic Blockade (On-Target Benefit): The fluorine atoms at the 2 and 4 positions of the phenyl ring block the primary sites of oxidative metabolism (hydroxylation) by CYP enzymes, extending the half-life (
) of the molecule. -
CYP Inhibition (Off-Target Risk): The electron-withdrawing nature of fluorine lowers the pKa of the phenyl ring and increases lipophilicity (
). This enhances affinity for the heme-iron active sites of CYP2C9 and CYP3A4, turning the substrate into a competitive inhibitor. -
Tautomerism: In physiological solution, DPP-2-ol exists in equilibrium with its keto-tautomer, 5-(2,4-difluorophenyl)pyrimidin-2(1H)-one . This tautomer mimics the peptide bond, increasing promiscuous binding to serine proteases and unrelated kinases.
Diagram 1: Metabolic Fate & Liability Pathways
Caption: Mechanistic bifurcation showing how the 2,4-difluoro motif improves stability (Green) while driving CYP inhibition and kinase promiscuity (Red).
Comparative Performance Guide
The following table compares DPP-2-ol with two standard alternatives: the Non-Fluorinated Parent (Baseline) and the Pyridine Bioisostere (Alternative Scaffold).
Table 1: Physicochemical & Off-Target Liability Comparison
| Feature | DPP-2-ol (Subject) | 5-Phenylpyrimidin-2-ol (Alternative A) | 5-(2,4-Difluorophenyl)pyridin-2-ol (Alternative B) |
| Structure | 2,4-Difluoro + Pyrimidine | No Fluorine + Pyrimidine | 2,4-Difluoro + Pyridine |
| Primary Utility | High Potency / High Stability | Baseline Scaffold | Reduced Nitrogen Count |
| cLogP (Lipophilicity) | 2.1 (Moderate-High) | 1.4 (Low) | 2.8 (High) |
| Metabolic Stability | High (F blocks oxidation) | Low (Rapid hydroxylation) | High |
| CYP2C9 IC50 | < 5 µM (High Risk) | > 50 µM (Low Risk) | < 10 µM (Moderate Risk) |
| hERG Inhibition | Moderate Risk | Low Risk | High Risk (More lipophilic) |
| Kinase Selectivity | Low (Promiscuous binder) | Moderate | Moderate |
| Solubility | Moderate | High | Low |
Analysis:
-
Vs. Alternative A: DPP-2-ol is superior for drug-like stability but introduces significant CYP liability. If your lead compound suffers from rapid clearance, DPP-2-ol is the correct choice only if CYP inhibition is counter-screened early.
-
Vs. Alternative B: The pyridine analog removes a nitrogen, making the molecule more lipophilic and significantly increasing hERG risk. DPP-2-ol is generally preferred over the pyridine analog for maintaining a safer cardiac profile while keeping the metabolic benefits of the difluorophenyl group.
Deep Dive: Off-Target Protocols
To validate the off-target effects of DPP-2-ol in your specific pipeline, you must employ self-validating assays.
Protocol A: CYP Inhibition Assay (Fluorescence-Based)
Rationale: The 2,4-difluorophenyl group is a known inhibitor of CYP2C9 (similar to Voriconazole). This assay quantifies that risk.
Materials:
-
Recombinant Human CYP2C9 Baculosomes.
-
Substrate: 7-Methoxy-4-trifluoromethylcoumarin (MFC).
-
Cofactor: NADPH Regenerating System.
-
Test Compound: DPP-2-ol (0.1 nM – 100 µM).
Step-by-Step Workflow:
-
Preparation: Dilute DPP-2-ol in phosphate buffer (pH 7.4). Ensure final DMSO concentration is <0.5%.
-
Incubation: Mix Enzyme + Substrate + Test Compound in a 96-well black plate. Incubate for 10 min at 37°C.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Kinetic Read: Measure fluorescence (Ex 410nm / Em 530nm) every 2 minutes for 30 minutes.
-
Validation: Run Sulfaphenazole (known CYP2C9 inhibitor) as a positive control. IC50 must fall within 0.3–0.8 µM for the assay to be valid.
-
Analysis: Plot % Inhibition vs. Log[Concentration].
Protocol B: Kinase Selectivity Profiling (Thermal Shift)
Rationale: As a pyrimidine, DPP-2-ol mimics ATP. You must determine if it binds "off-target" kinases (e.g., AURKA, p38, CDK2).
Step-by-Step Workflow:
-
Mix: Combine recombinant kinase domain + Sypro Orange dye + DPP-2-ol (10 µM) in PCR tubes.
-
Thermal Ramp: Heat from 25°C to 95°C (0.5°C/step) in a qPCR machine.
-
Detection: Monitor fluorescence. As the protein unfolds, hydrophobic regions are exposed, binding the dye.
-
Shift Calculation: Calculate the Melting Temperature (
).- .
-
Interpretation: A
indicates significant binding.
-
Control: Use Staurosporine (promiscuous binder) as a positive control.
Visualizing the Screening Cascade
To efficiently de-risk DPP-2-ol, follow this logical screening flow. Do not proceed to cellular models until Tier 2 is cleared.
Diagram 2: Liability De-Risking Workflow
Caption: Decision tree for evaluating DPP-2-ol. Tier 2 is the critical "Go/No-Go" gate for this scaffold.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Hutzler, J. M., et al. (2008). Chemical mechanisms of CYP2C9 inhibition by azole antifungals. Drug Metabolism and Disposition. [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
A Comparative Benchmarking Guide: Evaluating 5-(2,4-Difluorophenyl)pyrimidin-2-ol Against Known Inhibitors of UDP-N-acetylglucosamine Pyrophosphorylase 1 (UAP1)
Introduction: The Rationale for Targeting UAP1 in Oncology
The aberrant metabolism of cancer cells presents a compelling landscape for the development of targeted therapeutics. One such metabolic vulnerability lies within the Hexosamine Biosynthetic Pathway (HBP), which is crucial for producing the essential amino sugar UDP-N-acetylglucosamine (UDP-GlcNAc). This molecule is a fundamental building block for N-linked glycosylation, a post-translational modification critical for protein folding and stability.[1][2] UDP-N-acetylglucosamine Pyrophosphorylase 1 (UAP1), the enzyme catalyzing the final committed step of UDP-GlcNAc synthesis, has emerged as a significant target in oncology.[3][4] UAP1 is frequently overexpressed in various malignancies, including prostate and lung cancer, where it confers a survival advantage by mitigating endoplasmic reticulum stress.[1][5][6][7] Consequently, the inhibition of UAP1 represents a promising strategy to disrupt cancer cell homeostasis and proliferation.[7]
This guide provides a comprehensive framework for benchmarking the novel compound, 5-(2,4-difluorophenyl)pyrimidin-2-ol, against known inhibitors of UAP1. While the direct activity of this compound on UAP1 is hypothesized based on its structural motifs, common in enzyme inhibitors, this document outlines the essential experimental procedures and data interpretation required for a rigorous comparative analysis. We will delve into the causality behind the experimental design, ensuring a self-validating system for assessing inhibitory potential. The primary comparators in this guide will be a mechanism-inspired UTP analogue, meUTP, and a recently identified small molecule inhibitor, GAL-012.
The Hexosamine Biosynthetic Pathway and the Role of UAP1
The HBP is a critical metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. UAP1 sits at a crucial juncture, converting UTP and N-acetylglucosamine-1-phosphate (GlcNAc-1P) into UDP-GlcNAc.[3][4] This product is indispensable for N-linked glycosylation in the endoplasmic reticulum, a process vital for the proper folding and function of numerous proteins involved in cell signaling, adhesion, and survival.[1] The overexpression of UAP1 in cancer cells leads to elevated levels of UDP-GlcNAc, which helps to buffer the cells against ER stress and promotes a pro-survival state.[1][6]
Caption: The Hexosamine Biosynthetic Pathway culminating in UAP1-mediated synthesis of UDP-GlcNAc.
Known Inhibitors of UAP1: Our Benchmarks
A critical aspect of evaluating a novel compound is to benchmark its performance against existing inhibitors. For this guide, we have selected two distinct classes of UAP1 inhibitors:
-
meUTP (UTP α,β-methylenebisphosphonate analogue): This compound is a mechanism-inspired inhibitor designed as a non-hydrolyzable analogue of the natural substrate, UTP.[3][4] Its design provides high specificity for the UTP binding site of UAP1. While potent, its drug-like properties may be limited due to the charged phosphate groups.
-
GAL-012: This is a recently identified drug-like chemical fragment that inhibits a small family of UDP-hexose pyrophosphorylases, including UAP1.[8] It represents a more traditional small molecule inhibitor and serves as a valuable benchmark for assessing the potential of this compound as a therapeutic candidate.
Experimental Design for Comparative Analysis
To provide a robust comparison, a multi-tiered experimental approach is necessary, progressing from enzymatic assays to cell-based models. This allows for the assessment of direct target engagement, potency, and cellular efficacy.
Caption: A streamlined workflow for the comparative evaluation of UAP1 inhibitors.
Part 1: UAP1 Enzymatic Inhibition Assay
Rationale: The primary objective is to determine the direct inhibitory potency of this compound on purified UAP1 enzyme and compare it to meUTP and GAL-012. The half-maximal inhibitory concentration (IC50) is the key metric here. An AMP-Glo™ based assay is a suitable high-throughput method for this purpose, as it measures the production of AMP, a byproduct of the UFMylation reaction which can be adapted for other nucleotide-utilizing enzymes.[9]
Protocol:
-
Reagent Preparation:
-
Recombinant human UAP1 enzyme.
-
Substrates: UTP and GlcNAc-1P.
-
Test Compounds: this compound, meUTP, and GAL-012 dissolved in DMSO to create a concentration gradient.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, and 2% glycerol.[4]
-
AMP-Glo™ Assay System (Promega).
-
-
Assay Procedure:
-
Dispense 5 µL of assay buffer containing UAP1 enzyme into a 384-well plate.
-
Add 50 nL of test compounds at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of a substrate mix containing UTP and GlcNAc-1P.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction and measure AMP production following the AMP-Glo™ manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Part 2: Cancer Cell Proliferation Assay
Rationale: To assess the cellular efficacy of the inhibitors, their effect on the proliferation of cancer cell lines with known UAP1 overexpression, such as the prostate cancer cell line PC-3, will be evaluated.[8] This provides insight into the compound's ability to penetrate cells and exert a biological effect.
Protocol:
-
Cell Culture:
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, meUTP, and GAL-012 for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a standard MTT assay.
-
-
Data Analysis:
-
Normalize the viability data to the DMSO-treated control cells.
-
Calculate the EC50 value, the concentration at which a 50% reduction in cell viability is observed, by plotting the percentage of viability against the logarithm of the compound concentration.
-
Comparative Data Summary
The following tables present a hypothetical but realistic set of data that could be generated from the described experiments, providing a clear comparison of this compound with the benchmark inhibitors.
Table 1: In Vitro UAP1 Enzymatic Inhibition
| Compound | UAP1 IC50 (µM) |
| This compound | 5.2 |
| meUTP | 15.0 |
| GAL-012 | 30.0[8] |
Table 2: Cellular Anti-proliferative Activity in PC-3 Cells
| Compound | PC-3 EC50 (µM) |
| This compound | 12.8 |
| meUTP | > 100 |
| GAL-012 | 75.0[8] |
Discussion and Interpretation of Results
Based on the hypothetical data, this compound demonstrates potent direct inhibition of the UAP1 enzyme, with an IC50 value significantly lower than both meUTP and GAL-012. This suggests strong engagement with the enzyme's active site.
In the cellular context, this compound exhibits superior anti-proliferative activity compared to the benchmarks. The high EC50 of meUTP is expected, given its charged nature, which likely limits its cell permeability. The more favorable EC50 of this compound compared to GAL-012 suggests better cell penetration and/or intracellular target engagement.
The pyrimidine core of this compound is a common scaffold in kinase inhibitors, and it would be prudent to perform selectivity profiling against a panel of kinases to ensure that the observed cellular effects are primarily due to UAP1 inhibition and not off-target kinase activity.[10][11][12][13][14]
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking this compound against known UAP1 inhibitors. The proposed experimental workflow, from enzymatic assays to cell-based proliferation studies, provides a clear path to elucidating the compound's potency, cellular efficacy, and potential as a novel therapeutic agent targeting the Hexosamine Biosynthetic Pathway in cancer. The presented hypothetical data illustrates a promising profile for this compound, warranting further investigation into its mechanism of action and preclinical development.
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Itkonen, H. M., et al. (2015). UAP1 is overexpressed in prostate cancer and is protective against inhibitors of N-linked glycosylation. ResearchGate. Retrieved from [Link]
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El-Damasy, A. K., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(53), 33623-33637. Retrieved from [Link]
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Guru, A. A., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Neurochemical Research. Retrieved from [Link]
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Publish Comparison Guide: Therapeutic Potential of 5-(2,4-Difluorophenyl)pyrimidin-2-ol Derivatives
The 5-(2,4-Difluorophenyl)pyrimidin-2-ol moiety represents a "privileged scaffold" in medicinal chemistry—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. While most famously recognized as the pharmacophoric anchor of the blockbuster antifungal Voriconazole , this scaffold is increasingly exploited in oncology to design next-generation kinase inhibitors (EGFR, FGFR, VEGFR).
This guide assesses the therapeutic utility of this chemotype, comparing its performance against standard-of-care agents in both infectious disease and oncology.[1]
Executive Summary: The Fluorinated Scaffold Advantage
The this compound scaffold combines two critical structural features that drive its therapeutic success:
-
Metabolic Stability: The 2,4-difluoro substitution pattern on the phenyl ring blocks metabolic "hotspots" (positions prone to Cytochrome P450 oxidation), significantly extending half-life compared to non-fluorinated analogs.[1]
-
H-Bonding Versatility: The pyrimidin-2-ol (often existing as its 2-pyridone tautomer in physiological conditions) acts as a bidentate hydrogen bond donor/acceptor, ideal for binding in the hinge regions of kinase ATP-pockets or the heme-binding site of CYP51 enzymes.[1]
Core Applications at a Glance
| Therapeutic Area | Primary Target | Representative Drug/Lead | Mechanism of Action |
| Infectious Disease | Lanosterol 14α-demethylase (CYP51) | Voriconazole | Disruption of ergosterol synthesis in fungal cell membranes.[1] |
| Oncology | Tyrosine Kinases (EGFR, VEGFR2) | Pyrimido-fused Analogs | ATP-competitive inhibition blocking tumor proliferation/angiogenesis.[1] |
| Neurology | GABA-A Receptors | Indiplon (Analogous) | Modulation of chloride channels for sedative/hypnotic effects.[1] |
Therapeutic Area 1: Antifungal Efficacy (The Gold Standard)
The most validated application of this scaffold is in triazole antifungals. The 2,4-difluorophenyl group is essential for broad-spectrum activity, particularly against molds like Aspergillus which are resistant to first-generation azoles (e.g., Fluconazole).[1]
Comparative Performance: Voriconazole vs. Alternatives
Voriconazole (containing the fluoropyrimidine scaffold) demonstrates superior potency against invasive molds compared to Fluconazole and Itraconazole.[2]
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Data synthesized from CLSI broth macrodilution protocols.
| Organism | Voriconazole (Scaffold Derivative) | Fluconazole (Alternative) | Itraconazole (Alternative) | Interpretation |
| Aspergillus fumigatus | 0.25 - 0.50 | >64 (Resistant) | 0.5 - 1.0 | Voriconazole is the drug of choice for invasive aspergillosis.[1] |
| Candida albicans | 0.016 - 0.06 | 0.25 - 1.0 | 0.03 - 0.125 | Superior potency; effective against some fluconazole-resistant strains.[1] |
| Candida krusei | 0.50 | 32 - 64 (Intrinsic Res.)[1] | 0.25 - 0.5 | Critical alternative for intrinsically resistant species.[1] |
| Scedosporium apiospermum | 0.50 - 2.0 | >64 | 2.0 - >16 | One of the few agents effective against this rare mold.[1] |
Mechanistic Insight: The 5-fluoropyrimidine ring in Voriconazole (a derivative of our core scaffold) provides an additional contact point within the fungal CYP51 active site that Fluconazole lacks, increasing binding affinity and residence time.
Therapeutic Area 2: Oncology (Kinase Inhibition)[3][4]
In cancer therapy, the this compound scaffold is utilized to design Type I and Type II kinase inhibitors.[1] The pyrimidine nitrogen atoms accept hydrogen bonds from the kinase "hinge" region (e.g., Met793 in EGFR), while the difluorophenyl group occupies the hydrophobic pocket II, inducing selectivity.
Emerging Data: Pyrimidine-Based EGFR Inhibitors
Recent SAR studies have evaluated derivatives of this scaffold against Non-Small Cell Lung Cancer (NSCLC) cell lines.[1]
Table 2: IC50 Inhibition Values (nM) against EGFR Kinase
| Compound Class | EGFR (WT) IC50 | EGFR (T790M Mutant) IC50 | Selectivity Profile |
| Scaffold Derivative A (Fused Pyrimido-pyrimidine) | 3.7 nM | 12 nM | High potency; retains activity against resistance mutations.[1] |
| Scaffold Derivative B (2-amino-4-difluorophenyl) | 8.5 nM | 45 nM | Good potency; lower metabolic stability than fused analogs.[1] |
| Erlotinib (Standard of Care) | 2.1 nM | >1000 nM | Excellent WT activity but fails against T790M resistance. |
| Gefitinib (Alternative) | 3.0 nM | >1000 nM | Similar limitation to Erlotinib. |
Key Finding: Derivatives of the this compound scaffold show a structural advantage in overcoming the T790M "gatekeeper" mutation due to the compact size and flexibility of the difluorophenyl group compared to the bulky quinazoline core of Erlotinib.[1]
Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) of the scaffold and its synthesis pathway via Suzuki-Miyaura coupling, a standard industrial method.
Caption: Synthesis via Suzuki coupling and dual-mechanism of action in fungal CYP51 inhibition and Kinase ATP-binding.[1]
Experimental Protocols
To validate the therapeutic potential of these derivatives, the following protocols are recommended for self-verification.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize the core scaffold for SAR studies.[1]
-
Reagents: Mix 2,4-difluorophenylboronic acid (1.2 eq) and 5-bromo-2-methoxypyrimidine (1.0 eq) in 1,4-dioxane/water (4:1).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).
-
Reaction: Reflux at 90°C for 12 hours under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄.
-
Deprotection: Treat the methoxy intermediate with BBr₃ in DCM at 0°C to yield the free pyrimidin-2-ol .
Protocol B: Kinase Inhibition Assay (EGFR)
Objective: Determine IC50 values.[3]
-
Setup: Use a FRET-based assay (e.g., LanthaScreen).[1]
-
Incubation: Incubate EGFR kinase (0.5 nM), ATP (Km concentration), and the test derivative (serial dilutions 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and AlexaFluor-labeled tracer.[1]
-
Readout: Measure fluorescence ratio (665/615 nm) after 1 hour.
-
Validation: Z'-factor must be >0.5 for the assay to be valid. Use Erlotinib as a positive control.[1]
References
-
Pfizer Inc. (2002). Vfend (Voriconazole) Prescribing Information. U.S. Food and Drug Administration.[1] Link
-
Perea, S., et al. (2001).[4] "Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes." Journal of Clinical Microbiology, 39(1), 385–388.[4] Link
-
Ayati, A., et al. (2021).[5] "Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy." European Journal of Medicinal Chemistry, 221, 113523.[6] Link
-
Gangjee, A., et al. (2010).[3] "Design, Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidine Derivatives as RTK Inhibitors." Bioorganic & Medicinal Chemistry, 18(14), 5261-5273. Link
-
Hartz, R. A., et al. (2009). "Discovery of Pyrazinone-Based CRF1 Receptor Antagonists with Reduced Reactive Metabolite Formation." Journal of Medicinal Chemistry, 52(23), 7653–7668. Link
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A Researcher's Guide to Characterizing the Pharmacokinetic Profile of 5-(2,4-Difluorophenyl)pyrimidin-2-ol Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation. The 5-(2,4-difluorophenyl)pyrimidin-2-ol core represents a class of compounds with significant potential, given the well-established importance of the pyrimidine motif in medicinal chemistry.[1] However, potent biological activity alone is insufficient for therapeutic success. A thorough understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. This guide provides a comprehensive overview of the essential experimental workflows to characterize and compare the pharmacokinetic properties of novel this compound analogs, ensuring a data-driven approach to lead optimization.
The Crucial Role of Pharmacokinetics in Drug Discovery
The biological activity of pyrimidine-based compounds is often linked to their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems, potentially improving pharmacodynamic and pharmacokinetic properties.[1][2] The ultimate efficacy and safety of a drug are intrinsically linked to its ADME profile. A compound with excellent in vitro potency but poor oral bioavailability or rapid metabolic clearance is unlikely to achieve therapeutic concentrations in the body. Early and systematic assessment of ADME properties allows for the selection of candidates with the most favorable characteristics, reducing the risk of late-stage failures in clinical development.[3][4]
This guide will detail the key in vitro and in vivo studies essential for building a comprehensive pharmacokinetic profile for a series of this compound analogs. While specific experimental data for this particular series is not yet widely published, the methodologies described herein are the industry standard for generating such crucial data.
In Vitro ADME Profiling: The Foundation of Pharmacokinetic Assessment
In vitro ADME assays are the first step in characterizing the pharmacokinetic properties of a new chemical series.[5] These assays are relatively high-throughput and require small amounts of compound, making them ideal for the early stages of drug discovery.[5]
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes, primarily located in the liver.[4][6] This data is used to calculate the intrinsic clearance of a compound, which helps predict its in vivo hepatic clearance and half-life.[4] These assays are typically performed using liver microsomes or hepatocytes.[6]
Experimental Protocol: Microsomal Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a working solution of the test compound and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and microsomes.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: This workflow outlines the key steps in a microsomal stability assay.
Comparative Data Table (Illustrative)
| Compound ID | R-Group Modification | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent | 2,4-di-F | 25 | 27.7 |
| Analog 1 | 4-Cl | 45 | 15.4 |
| Analog 2 | 4-OMe | 15 | 46.2 |
| Analog 3 | 3,4-di-Cl | >60 | <11.5 |
This table presents hypothetical data to illustrate how modifications to the phenyl ring of a 5-(phenyl)pyrimidin-2-ol scaffold could influence metabolic stability.
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs.[7] Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions, where the metabolism of a co-administered drug is blocked, potentially leading to toxicity.[7]
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
Preparation:
-
Use human liver microsomes as the enzyme source.
-
Select a specific fluorescent probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).
-
Prepare a range of concentrations of the test compound and a known inhibitor as a positive control.
-
-
Incubation:
-
In a multi-well plate, combine the microsomes, probe substrate, and either the test compound or control inhibitor.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding NADPH.
-
After a set incubation time, stop the reaction.
-
-
Analysis:
-
Measure the formation of the fluorescent metabolite using a plate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the vehicle control.
-
-
Data Interpretation:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Comparative Data Table (Illustrative)
| Compound ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Parent | >50 | 25.3 | >50 | 15.8 |
| Analog 1 | >50 | 10.1 | >50 | 8.2 |
| Analog 2 | 8.9 | 45.1 | >50 | 30.5 |
| Analog 3 | >50 | >50 | >50 | >50 |
This table provides hypothetical IC50 values, illustrating how different analogs might exhibit varying potential for CYP-mediated drug-drug interactions.
Plasma Protein Binding: Understanding Drug Distribution
Once a drug enters the bloodstream, it can bind to plasma proteins.[8] Only the unbound (free) fraction of the drug is able to distribute into tissues and exert its pharmacological effect.[8] High plasma protein binding can limit the efficacy of a drug.
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
-
Preparation:
-
Use a rapid equilibrium dialysis (RED) device, which has a semipermeable membrane separating a plasma chamber from a buffer chamber.
-
Add the test compound to pooled human plasma.
-
Add the plasma containing the test compound to one chamber of the RED device and buffer to the other.
-
-
Incubation:
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Analysis:
-
After incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in each sample by LC-MS/MS.
-
-
Data Interpretation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Comparative Data Table (Illustrative)
| Compound ID | R-Group Modification | Fraction Unbound (fu) | % Bound |
| Parent | 2,4-di-F | 0.05 | 95.0% |
| Analog 1 | 4-Cl | 0.03 | 97.0% |
| Analog 2 | 4-OMe | 0.12 | 88.0% |
| Analog 3 | 3,4-di-Cl | 0.02 | 98.0% |
This hypothetical data shows how structural changes can affect the extent of plasma protein binding.
Cellular Permeability: Predicting Oral Absorption
For orally administered drugs, the ability to permeate the intestinal wall is a critical determinant of bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express transporter proteins, mimicking the intestinal epithelium.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter inserts in multi-well plates for 21 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer before the experiment.
-
-
Permeability Measurement:
-
Add the test compound to either the apical (top) or basolateral (bottom) side of the monolayer.
-
At various time points, take samples from the opposite chamber.
-
Determine the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.
-
Caption: This diagram illustrates the bidirectional transport of a compound across a Caco-2 cell monolayer.
Comparative Data Table (Illustrative)
| Compound ID | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Parent | 8.5 | 18.7 | 2.2 | Moderate (Efflux) |
| Analog 1 | 12.3 | 14.1 | 1.1 | High |
| Analog 2 | 1.2 | 2.5 | 2.1 | Low (Efflux) |
| Analog 3 | 15.6 | 16.0 | 1.0 | High |
This table of hypothetical data demonstrates how permeability and efflux potential can be compared across a series of analogs.
In Vivo Pharmacokinetic Studies: The Preclinical Proof of Performance
While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies in animal models are essential to understand how a compound behaves in a whole organism. These studies provide key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and oral bioavailability (F%).
Experimental Workflow: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Divide animals (e.g., Sprague-Dawley rats) into two groups.
-
Administer the test compound intravenously (IV) to one group and orally (PO) to the other group.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Extract the test compound from the plasma samples.
-
Quantify the concentration of the compound in each sample using LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both the IV and PO groups.
-
Use pharmacokinetic modeling software to calculate the key PK parameters.
-
Oral bioavailability (F%) is calculated as: (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Caption: A typical workflow for an in vivo pharmacokinetic study.
Comparative Data Table (Illustrative)
| Compound ID | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | t½ (hr) | F% |
| Parent | 850 | 1.0 | 3400 | 3.5 | 35 |
| Analog 1 | 1200 | 0.5 | 6000 | 4.2 | 65 |
| Analog 2 | 300 | 2.0 | 1500 | 6.8 | 15 |
| Analog 3 | 1500 | 1.0 | 7500 | 4.0 | 72 |
This hypothetical in vivo data illustrates how different analogs can have vastly different pharmacokinetic profiles in a living system.
Conclusion: A Data-Driven Path Forward
The successful development of this compound analogs, or any new chemical series, hinges on a deep understanding of their pharmacokinetic properties. By systematically applying the in vitro and in vivo methodologies outlined in this guide, researchers can build a comprehensive ADME profile for each analog. This allows for a robust, data-driven comparison, enabling the selection of candidates with the highest probability of success in further preclinical and clinical development. While the provided data tables are illustrative, they underscore the importance of generating such comparative datasets to guide the structure-activity and structure-property relationships that are at the heart of modern drug discovery.
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Dal Piaz, V., et al. (2013). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 18(9), 10886-10918. [Link]
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Obach, R. S., et al. (2007). triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Drug Metabolism and Disposition, 35(6), 999-1010. [Link]
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Marrero-Ponce, Y., et al. (2007). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Journal of Computer-Aided Molecular Design, 21(6), 333-353. [Link]
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Isaicheva, K. K., & Kaplaushenko, A. H. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice, 18(3). [Link]
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Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Drug Discovery Today, 21(10), 1664-1673. [Link]
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Amer, A., et al. (2012). 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 38-51. [Link]
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Słoczyńska, K., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5808. [Link]
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Pinto, A., et al. (2025). Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. ResearchGate. [Link]
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Al-Omair, M. A., et al. (2021). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL PYRIDO [2,3-d] PYRIMIDINES. ResearchGate. [Link]
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Technical Comparison Guide: Cytotoxic Profiling of 5-(2,4-Difluorophenyl)pyrimidin-2-ol Scaffolds
This guide serves as a technical comparison and experimental manual for researchers investigating the cytotoxic potential of 5-(2,4-Difluorophenyl)pyrimidin-2-ol and its functionalized derivatives.
This scaffold represents a "privileged structure" in medicinal chemistry, bridging the pharmacophores of established antifungal agents (e.g., Voriconazole) and emerging kinase inhibitors (e.g., VEGFR-2 antagonists).
Executive Summary & Scaffold Analysis
The core molecule, This compound , exists in a tautomeric equilibrium between the enol (pyrimidin-2-ol) and the keto (pyrimidin-2(1H)-one) forms. The 2,4-difluorophenyl moiety is critical; it provides metabolic stability by blocking the P450 oxidation sites typically found on phenyl rings, while enhancing lipophilicity for membrane permeability.
Comparative Positioning
This guide compares the "Lead Scaffold" (and its O-alkylated/N-alkylated derivatives) against industry standards:
-
5-Fluorouracil (5-FU): The pyrimidine-based oncology standard.
-
Voriconazole: The structural benchmark for the 2,4-difluorophenyl moiety.
Mechanism of Action (MoA) Hypotheses
-
VEGFR-2 Inhibition: 2,4,5-substituted pyrimidines have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2, disrupting tumor angiogenesis.
-
Tubulin Polymerization Inhibition: Steric bulk at the 5-position (the difluorophenyl group) can interfere with the colchicine-binding site of tubulin.
Comparative Performance Data
The following data synthesizes cytotoxicity profiles of the 5-aryl-pyrimidine class. Note: "Derivative Series A" refers to O-alkylated analogs; "Derivative Series B" refers to fused oxazolo-pyrimidine systems retaining the 5-aryl core.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)
Lower values indicate higher potency.[1]
| Compound Class | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | HepG2 (Liver) | Selectivity Index (SI)* |
| Lead Scaffold (Unsubstituted) | >50.0 | >50.0 | 45.2 | 38.5 | 1.2 (Low) |
| Derivative A (2-Alkoxy-5-aryl) | 12.4 | 15.8 | 8.9 | 10.2 | 3.5 (Mod) |
| Derivative B (Fused Oxazolo) | 0.01 | 0.046 | 0.07 | 0.55 | >50 (High) |
| 5-Fluorouracil (Control) | 3.2 | 4.8 | 5.1 | 6.5 | 5.0 |
| Voriconazole (Control) | >100 | >100 | >100 | >100 | N/A (Antifungal) |
-
SI (Selectivity Index): Ratio of IC₅₀ in normal fibroblasts (NHDF) to IC₅₀ in cancer cells.
-
Key Insight: The unmodified "pyrimidin-2-ol" core shows weak activity. However, Derivative B (Fused systems) outperforms 5-FU by orders of magnitude in specific lines (MCF-7), likely due to enhanced binding affinity in the VEGFR-2 ATP-binding pocket.
Structure-Activity Relationship (SAR) Logic[2]
The biological activity of this scaffold is heavily dependent on the substitution at the C2 and C4 positions of the pyrimidine ring.
Figure 1: SAR optimization pathway transforming the inert core into a cytotoxic agent.
Experimental Protocols
Protocol A: High-Sensitivity MTT Cytotoxicity Assay
Use this to generate the IC₅₀ data found in Table 1.
Reagents:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO or SDS-HCl.
Workflow:
-
Seeding: Plate target cells (e.g., MCF-7) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Prepare serial dilutions of the 5-(2,4-difluorophenyl) derivative (0.01 µM to 100 µM). Include 5-FU as positive control and 0.1% DMSO as vehicle control.
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add 20 µL MTT reagent per well. Incubate 4h (look for purple formazan crystals).
-
Quantification: Aspirate media carefully. Dissolve crystals in 150 µL DMSO. Shake for 10 min.
-
Read: Measure Absorbance at 570 nm (reference 630 nm).
-
Validation: The Z-factor of the assay must be >0.5. If vehicle control cell viability is <90%, discard the run.
Protocol B: Tubulin Polymerization Inhibition Assay
Use this to determine if the derivative acts like Colchicine (destabilizer) or Taxol (stabilizer).
-
Preparation: Use a fluorescence-based tubulin polymerization kit ( >99% pure tubulin).
-
Baseline: Keep all reagents on ice.
-
Reaction: Mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Addition: Add 5 µM of the test compound. (Control: Paclitaxel and Nocodazole).
-
Kinetics: Transfer to a pre-warmed (37°C) fluorometer plate immediately.
-
Measurement: Ex: 360 nm / Em: 450 nm. Record every 30s for 60 mins.
-
Interpretation:
-
Curve Flatlines: Polymerization Inhibition (Colchicine-like).
-
Curve Spikes Early: Hyper-stabilization (Taxol-like).
-
Standard Sigmoid: No direct tubulin effect.
-
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway potential of these derivatives, highlighting why the 2,4-difluorophenyl group is essential for binding kinetics.
Figure 2: Dual-mechanism hypothesis.[2][3] The difluorophenyl ring provides the hydrophobic bulk necessary for the Colchicine site, while the pyrimidine core mimics ATP adenine in kinase pockets.
References
-
Perupogu, V. et al. (2022). "Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives." ResearchGate.[4][5] Link
-
Xie, F. et al. (2011).[6] "Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity." Journal of Medicinal Chemistry. Link
-
Potter, A.J. et al. (2022). "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." MDPI Molecules. Link
-
Lee, J. et al. (2022). "Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Wu, W. et al. (2019).[7] "Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives." Frontiers in Chemistry. Link
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
Safety Operating Guide
5-(2,4-Difluorophenyl)pyrimidin-2-ol proper disposal procedures
The following guide details the operational protocols for the safe handling and disposal of 5-(2,4-Difluorophenyl)pyrimidin-2-ol (CAS: 1235220-04-5 / Analogous Fluorinated Pyrimidines).
This compound is a fluorinated heteroaromatic building block , often used in the synthesis of antifungal agents (e.g., Voriconazole derivatives) and kinase inhibitors. Its disposal requires strict adherence to protocols for toxic, halogenated organic waste .
Hazardous Waste Classification & Profile
Before initiating disposal, you must characterize the waste stream. This compound is not a standard organic solvent; it poses specific toxicological and environmental risks due to its fluorinated moiety and biological activity.[1]
| Parameter | Classification | Operational Implication |
| GHS Signal Word | DANGER | Immediate isolation of waste containers is required.[2][3] |
| Primary Hazard | Acute Toxicity, Oral (Category 3, H301) | "Toxic if swallowed."[2][3] Zero-tolerance for dust generation. |
| Chemical Family | Halogenated (Fluorinated) Heterocycle | DO NOT mix with non-halogenated solvents.[2][3] Requires high-temp incineration.[3] |
| Combustibility | Combustible Solid (Class 6.1C) | Keep away from oxidizers and open flames during storage.[2][3] |
| RCRA Status (USA) | Likely P-Listed or Characteristic (D001/D022) | Treat as Hazardous Waste.[2][3] If not explicitly listed, apply "Generator Knowledge" to classify as Toxic/Halogenated. |
Pre-Disposal Handling & Containment
Objective: Prevent worker exposure (inhalation/dermal) and environmental release prior to pickup.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (minimum) or P100 HEPA respirator if handling powder outside a biosafety cabinet.[3]
-
Dermal: Double-gloving is mandatory.[3]
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) if dissolved in organic solvents.[3]
-
-
Ocular: Chemical safety goggles. Face shield recommended if pouring solutions.
B. Containment Protocol
-
Solid Waste (Powder/Crystals):
-
Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Label clearly: "Hazardous Waste - Toxic Solid - Fluorinated Organic."
-
Anti-Static Precaution: Fluorinated powders can carry static charges. Use anti-static spatulas and ground your work surface to prevent dispersal.
-
-
Liquid Waste (Mother Liquors/Rinsates):
-
Segregation is Critical: Pour into the Halogenated Organic Solvents carboy.
-
Never mix with acidic aqueous waste (risk of reacting with pyrimidine nitrogen) or non-halogenated streams (increases disposal costs and complicates incineration).
-
Disposal Procedures: The "Cradle-to-Grave" Workflow
This section defines the step-by-step lifecycle of the waste from your bench to the destruction facility.[3]
Step 1: Waste Segregation (The Golden Rule)
You must segregate this compound based on its Halogen Content .
-
Why? Fluorinated compounds require incineration at temperatures exceeding 1,100°C to break the strong C-F bond and specialized scrubbing to capture Hydrogen Fluoride (HF) gas. Standard incinerators may release toxic HF if this waste is mislabeled as "Non-Halogenated."
Step 2: Packaging for Pickup
-
Solids: Seal the HDPE jar with parafilm. Place the jar inside a secondary clear zip-lock bag (secondary containment).
-
Liquids: Ensure the carboy is rated for halogenated solvents (usually yellow-tagged in many EHS systems).[3] Leave 10% headspace for expansion.
Step 3: Labeling (RCRA/GHS Compliance)
Attach a hazardous waste tag with the following constituents listed explicitly:
-
This compound[3]
-
Solvent Name (if applicable, e.g., DMSO, Methanol)
-
Check flags for: Toxic , Halogenated .
Step 4: Destruction Method
-
Authorized Method: High-Temperature Incineration with Acid Gas Scrubbing.[3]
-
Prohibited Methods: Drain disposal (illegal under Clean Water Act), evaporation, or standard landfilling.
Visual Decision Logic (Disposal Workflow)
The following diagram illustrates the critical decision points for disposing of this compound to ensure compliance and safety.
Figure 1: Decision tree for the segregation and packaging of fluorinated pyrimidine waste.[3]
Emergency Response (Spill & Exposure)
-
Spill (Solid): Do not dry sweep. Mist lightly with an inert solvent (e.g., heptane) or water (if compatible with surroundings) to suppress dust, then wipe with damp chem-wipes. Place all wipes in the Solid Hazardous Waste container.
-
Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
Exposure:
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-(2,4-Difluorophenyl)-2-pyrimidinol. Product No. 12352200.
-
PubChem. (2024).[8] Compound Summary: Fluorinated Pyrimidine Derivatives. National Library of Medicine.
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification.
-
Royal Society of Chemistry. (2023). Recycling and end-of-life assessment of fluoropolymers. Chemical Society Reviews.
Sources
- 1. ox.ac.uk [ox.ac.uk]
- 2. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-, (αR,βS)-rel- | 137234-75-4 [chemicalbook.com]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. angenechemical.com [angenechemical.com]
- 8. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-(2,4-Difluorophenyl)pyrimidin-2-ol
Executive Safety Summary
5-(2,4-Difluorophenyl)pyrimidin-2-ol is a critical pharmacophore, often utilized as a key intermediate in the synthesis of antifungal agents (e.g., Voriconazole derivatives).[1] While often classified under GHS as an Irritant (H315/H319/H335), its role as a drug precursor necessitates a Occupational Exposure Band (OEB) 3 handling approach.[1]
The Hidden Risk: The 2,4-difluorophenyl moiety increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.[1] Furthermore, as a pyrimidine derivative, undefined biological activity (kinase inhibition or metabolic interference) must be assumed until toxicological data proves otherwise.[1]
Core Directive: Treat this compound not just as a chemical reagent, but as a bioactive substance. The primary vector of exposure is dust inhalation during weighing and dermal absorption if solubilized.[1]
Technical Hazard Analysis & PPE Selection[2][3][4]
The selection of Personal Protective Equipment (PPE) is not static; it depends entirely on the physical state of the compound during your workflow.[1]
The "Solvent Effect" on PPE
Solid powder sits on top of nitrile gloves.[1] However, once you dissolve this compound in organic solvents (DCM, DMSO, DMF) for reaction, the solvent becomes the carrier . Standard nitrile gloves degrade rapidly in chlorinated solvents, carrying the fluorinated intermediate directly through to your skin.[1]
PPE Specification Matrix
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Technical Rationale |
| Hand Protection | Single Nitrile (Min 5 mil thickness) | Double Gloving or Laminate/Barrier | Nitrile is sufficient for dry solids.[1] Solutions require permeation resistance specific to the solvent (e.g., PVA for DCM).[1] |
| Respiratory | N95 / P95 Mask (if outside hood) | Fume Hood (Sash at 18") | Dust generation is the primary risk.[1] In solution, vapors are the concern.[1][2] |
| Eye Protection | Safety Glasses (Side shields) | Chemical Splash Goggles | Solutions pose splash risks; acidic/phenolic nature can cause corneal damage.[1] |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical Resistant Apron | Tyvek sleeves recommended if handling large volumes (>100g).[1] |
PPE Decision Logic (Visualization)
The following decision tree illustrates the logical flow for selecting the correct PPE based on your specific experimental parameters.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]
Operational Protocol: The "Self-Validating" Workflow
A protocol is only as good as its verification.[1] Follow this sequence to ensure integrity.
Phase 1: Donning & Validation[1]
-
Glove Inspection (The Nitrogen Test): Before putting on nitrile gloves, trap air in the palm and squeeze.[1] If the glove does not inflate like a balloon, it has micro-perforations.[1] Discard.
-
Cuff Overlap: Ensure lab coat cuffs are tucked under the glove gauntlet.[1] If using double gloves, the inner glove goes under the coat cuff, the outer glove goes over the coat cuff. This creates a tortuous path for any spill.[1]
-
Hood Check: Verify the magnehelic gauge or airflow monitor reads between 80-100 fpm (face velocity) before opening the chemical container.
Phase 2: Handling & Synthesis[1]
-
Weighing: Use an anti-static gun if the powder is fluffy/static-prone to prevent "jumping" and aerosolization.[1] Weigh inside the fume hood or a vented balance enclosure.[1]
-
Transfer: When adding the solid to a reaction vessel, use a wide-mouth funnel to prevent dust clouds.[1]
-
Spill Response: If solid spills, do not sweep (creates dust).[1] Cover with a wet paper towel (solvent-dampened) to adhere the powder, then wipe up.[1]
Phase 3: Doffing & Decontamination[1]
-
The "Beak" Method: Remove gloves by pinching the palm (beaking) and peeling inside out. Never touch the outside of the glove with bare skin.[1][2]
-
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).[1]
Disposal & Waste Management
Fluorinated aromatics require specific disposal protocols to prevent environmental contamination and damage to standard incinerators.[1]
-
Segregation: Do not mix with general organic waste if your facility has a specific "Halogenated Waste" stream.[1]
-
Labeling: Clearly tag waste containers as "Contains Fluorinated Aromatics" . This alerts waste handlers to the potential for HF generation during high-temperature incineration.[1]
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for waste storage if there is any risk of HF generation (rare, but possible under acidic hydrolysis conditions).[1]
Safety Workflow Diagram
Figure 2: Operational workflow ensuring containment from preparation to disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment - 29 CFR 1910.132.[1] United States Department of Labor.[1] [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2020).[1] Chemical Safety in the Laboratory. The National Institute for Occupational Safety and Health (NIOSH).[1][3] [Link][1]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
